(5-methoxy-1H-indol-3-yl)methanol CAS number 77419-78-4
Comprehensive Technical Guide on (5-Methoxy-1H-indol-3-yl)methanol (CAS 77419-78-4): Synthesis, Mechanisms, and Applications in Drug Discovery Executive Summary (5-Methoxy-1H-indol-3-yl)methanol (CAS 77419-78-4) is a hig...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Technical Guide on (5-Methoxy-1H-indol-3-yl)methanol (CAS 77419-78-4): Synthesis, Mechanisms, and Applications in Drug Discovery
Executive Summary
(5-Methoxy-1H-indol-3-yl)methanol (CAS 77419-78-4) is a highly versatile, privileged scaffold in modern medicinal chemistry[1]. Characterized by an electron-donating methoxy group at the 5-position and a reactive hydroxymethyl group at the 3-position, this compound serves as a critical intermediate in the synthesis of complex indole derivatives. Its structural topology makes it highly relevant in the development of anti-malarial agents targeting the MEP pathway[2], novel oncology therapeutics such as VEGFR-2 tyrosine kinase inhibitors[1], and inducers of non-apoptotic cell death (methuosis)[3]. This whitepaper provides a rigorous examination of its physicochemical properties, chemoselective synthesis protocols, and pharmacological utility.
Physicochemical Profiling
Understanding the baseline metrics of (5-methoxy-1H-indol-3-yl)methanol is essential for downstream chromatographic and synthetic workflows. The 5-methoxy substitution increases the electron density of the indole ring, subtly altering its pKa and solubility profile compared to unsubstituted indole-3-methanols[1].
The most reliable, high-yield synthetic route to (5-methoxy-1H-indol-3-yl)methanol involves a two-step sequence starting from 5-methoxyindole: a Vilsmeier-Haack formylation followed by a chemoselective hydride reduction[4].
Expertise & Causality Insight: The reduction of 5-methoxyindole-3-carboxaldehyde must be performed with a mild reducing agent such as Sodium Borohydride (NaBH₄) rather than Lithium Aluminum Hydride (LiAlH₄). NaBH₄ provides exquisite chemoselectivity, reducing the aldehyde to the primary alcohol without risking the over-reduction of the indole double bond[4]. Furthermore, indole-3-carbinols are notoriously hypersensitive to acidic conditions. Protonation of the hydroxyl group leads to rapid dehydration, generating a highly electrophilic vinylogous iminium species. This intermediate will immediately undergo nucleophilic attack by another indole molecule, resulting in unwanted diindolylmethane (DIM) dimers. Therefore, the protocol strictly mandates a basic or neutral quench to act as a self-validating safeguard against polymerization.
Figure 1: Two-step synthetic workflow for (5-methoxy-1H-indol-3-yl)methanol.
Initiation: Dissolve 1.0 equivalent of 5-methoxyindole-3-carboxaldehyde in anhydrous methanol (0.2 M concentration) under an inert argon atmosphere[4],[3].
Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Hydride transfer is exothermic; lower temperatures suppress side reactions and prevent premature solvent reflux.
Hydride Addition: Add 1.2 equivalents of NaBH₄ portion-wise over 15 minutes. Monitor the evolution of hydrogen gas.
Reaction Monitoring: Stir the mixture at 0 °C for 1-2 hours. Validate completion via TLC (EtOAc:Hexanes), observing the disappearance of the UV-active aldehyde spot.
Critical Quench: Quench the reaction strictly with saturated aqueous NaHCO₃. Causality: Using acidic quenches (like NH₄Cl or HCl) will instantly trigger the polymerization of the product into diindolylmethanes.
Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <35 °C to yield the target compound.
Pharmacological Significance & Applications
The functionalization of the indole core at the 3- and 5-positions unlocks potent biological activities, making (5-methoxy-1H-indol-3-yl)methanol a vital precursor in multiple therapeutic domains.
A. Anti-Malarial Drug Discovery (MEP Pathway Inhibition)
The rising resistance of Plasmodium falciparum to standard therapies has necessitated the exploration of novel targets, such as the methylerythritol 4-phosphate (MEP) pathway[2]. This pathway, essential for isoprenoid biosynthesis in the parasite but absent in humans, is initiated by the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXPS)[2]. Derivatives synthesized from (5-methoxy-1H-indol-3-yl)methanol, specifically N-alkylated analogs like Compound 21 ((1-(3,4-Dichlorobenzyl)-5-methoxy-1H-indol-3-yl)methanol), have emerged as potent DXPS inhibitors[2],[5]. The 5-methoxy group is critical for optimal binding affinity within the DXPS active site, outperforming 7-methoxy or unsubstituted analogs[5].
Figure 2: Mechanism of DXPS inhibition in the MEP pathway by indole-3-methanol derivatives.
B. Oncology: VEGFR-2 Inhibition and Methuosis
In the field of oncology, the (5-methoxy-1H-indol-3-yl)methanol scaffold is utilized to synthesize novel vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase inhibitors, which are critical for disrupting tumor angiogenesis[1]. Furthermore, related 5-methoxyindole derivatives (such as chalcones derived from 5-methoxyindole-3-carboxaldehyde) have been identified as potent inducers of methuosis—a novel, non-apoptotic cell death pathway characterized by the massive accumulation of vacuoles, showing immense promise against drug-resistant glioblastomas[3].
Analytical Characterization & Validation
To ensure the integrity of the synthesized (5-methoxy-1H-indol-3-yl)methanol, rigorous analytical validation is required:
¹H NMR (CDCl₃ or DMSO-d₆): Look for the characteristic singlet of the methoxy group (~3.8 ppm) and the methylene protons of the hydroxymethyl group (~4.7 ppm). The indole NH proton typically appears as a broad singlet downfield (>8.0 ppm).
Mass Spectrometry (ESI-MS): The expected molecular ion peak [M+H]⁺ should be observed at m/z 178.2.
HPLC: Due to the compound's sensitivity, use a neutral mobile phase (e.g., Water/Acetonitrile without TFA) to prevent on-column degradation.
References
[1] Cas 77419-78-4,(5-METHOXY-1H-INDOL-3-YL) - LookChem. LookChem. 1
[2] High Target Homology Does Not Guarantee Inhibition: Aminothiazoles Emerge as Inhibitors of Plasmodium falciparum - PMC. National Institutes of Health (NIH).2
[5] Identification of three new inhibitor classes against Plasmodium falciparum - ChemRxiv. ChemRxiv. 5
[3] Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death - PMC. National Institutes of Health (NIH). 3
(5-methoxy-1H-indol-3-yl)methanol derivatives and analogs
Title: The Molecular Architecture and Therapeutic Potential of (5-Methoxy-1H-indol-3-yl)methanol Derivatives: A Technical Whitepaper Executive Summary Indole-3-carbinol (I3C) is a well-documented pharmacophore derived fr...
Author: BenchChem Technical Support Team. Date: April 2026
Title: The Molecular Architecture and Therapeutic Potential of (5-Methoxy-1H-indol-3-yl)methanol Derivatives: A Technical Whitepaper
Executive Summary
Indole-3-carbinol (I3C) is a well-documented pharmacophore derived from cruciferous vegetables, renowned for its anti-cancer and epigenetic modulating properties[1]. The introduction of a methoxy group at the C5 position of the indole ring to form (5-methoxy-1H-indol-3-yl)methanol (CAS: 77419-78-4) fundamentally alters the electronic landscape of the molecule. As a Senior Application Scientist, I have observed that this electron-donating substitution not only enhances the nucleophilicity of the indole core but also serves as a critical synthetic hinge for developing advanced therapeutics. These range from anti-malarial agents targeting the methylerythritol 4-phosphate (MEP) pathway to neuroprotective diindolylmethane (DIM) analogs[2][3]. This whitepaper systematically deconstructs the chemical synthesis, mechanistic pathways, and field-proven experimental protocols associated with 5-methoxy-I3C derivatives.
Physicochemical Properties & Structural Rationale
The 5-methoxy substitution exerts a +M (mesomeric) effect, increasing electron density across the indole ring, particularly at the C3 position. This electronic enrichment facilitates electrophilic aromatic substitution, making the synthesis of 3-substituted derivatives highly efficient. Furthermore, the methoxy group alters the lipophilicity and hydrogen-bonding capacity of the molecule, parameters that are crucial for crossing biological membranes and docking into complex enzyme active sites[2].
Table 1: Physicochemical Profile of (5-Methoxy-1H-indol-3-yl)methanol
Property
Value
Causality / Significance
CAS Number
77419-78-4
Unique identifier for regulatory and synthetic tracking[4].
Low molecular weight ensures high ligand efficiency (LE) in drug design[4].
Melting Point
78-79 °C
Indicates moderate crystalline lattice energy; useful for purity validation via DSC[4].
Density
1.268 g/cm³ (Predicted)
Relevant for solvent selection and crystallization kinetics[4].
Synthetic Methodologies & Workflows
The synthesis of (5-methoxy-1H-indol-3-yl)methanol and its derivatives requires precise control over reaction conditions to prevent the spontaneous dimerization of the carbinol into diindolylmethane (DIM) analogs under acidic conditions[3].
Fig 1. Synthetic workflow for (5-methoxy-1H-indol-3-yl)methanol highlighting intermediate transitions.
Pharmacological Mechanisms & Biological Targets
The structural versatility of 5-methoxy-I3C allows it to be functionalized into various potent derivatives with distinct mechanisms of action.
4.1. Anti-Infective Properties (Plasmodium falciparum)
Recent high-throughput screening campaigns have identified N-alkylated derivatives of 5-methoxy-I3C, such as (1-(3,4-Dichlorobenzyl)-5-methoxy-1H-indol-3-yl)methanol (Compound 21), as potent inhibitors of Plasmodium falciparum[2]. These compounds target the MEP pathway, specifically inhibiting 1-deoxy-D-xylulose-5-phosphate synthase (DXPS), an enzyme crucial for isoprenoid biosynthesis in the parasite's apicoplast[2].
Fig 2. DXPS inhibition in the MEP pathway by 5-methoxy-I3C derivatives in P. falciparum.
4.2. Oncology and Vesicular Trafficking
Derivatives such as MOMIPP (5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one) exhibit profound anti-cancer activity by disrupting vesicular trafficking at the lysosomal nexus[1]. This disruption impairs the degradation of epidermal growth factor (EGF) and low-density lipoprotein (LDL) receptors, leading to the accumulation of autophagosomes and subsequent apoptosis in cancer cells[1].
4.3. Neuroprotection via DIM Analogs
When (5-methoxy-1H-indol-3-yl)methanol is subjected to controlled condensation, it forms methoxy-substituted diindolylmethanes (DIMs). These 5-methoxy-DIM analogs have been patented for their neuroprotective efficacy, particularly in mitigating neuroinflammation associated with Parkinson's disease[3].
Table 2: Key Derivatives and Primary Biological Targets
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.
Protocol 1: Synthesis of (5-Methoxy-1H-indol-3-yl)methanol
Rationale: Sodium borohydride (NaBH₄) is selected over Lithium Aluminum Hydride (LiAlH₄) to prevent the over-reduction of the indole double bond and to selectively target the aldehyde moiety.
Preparation: Dissolve 10.0 mmol of 5-methoxy-1H-indole-3-carboxaldehyde in 30 mL of anhydrous methanol under an inert argon atmosphere. Causality: Methanol serves as both the solvent and the necessary proton donor for the reduction complex.
Reduction: Cool the solution to 0 °C using an ice bath. Slowly add 12.0 mmol of solid NaBH₄ in small portions over 15 minutes. Causality: The exothermic nature of hydride transfer requires strict temperature control to prevent solvent boiling and unwanted side reactions.
Monitoring: Stir the reaction at room temperature for 2 hours. Monitor progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (6:4) mobile phase. Self-Validation: The complete disappearance of the UV-active aldehyde spot confirms reaction completion.
Quenching & Extraction: Quench the reaction with 10 mL of saturated aqueous NH₄Cl to safely neutralize excess hydride. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from diethyl ether/ligroin to yield the pure carbinol (Melting point: 78-79 °C)[4].
Protocol 2: N-Alkylation to yield (1-(3,4-Dichlorobenzyl)-5-methoxy-1H-indol-3-yl)methanol (Compound 21)
Rationale: N-alkylation must be performed prior to the reduction of the aldehyde to prevent competitive O-alkylation of the carbinol hydroxyl group[2].
Deprotonation: Suspend 3.1 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil) in 14 mL of anhydrous DMF at 0 °C. Add 2.9 mmol of 5-methoxy-1H-indole-3-carboxaldehyde. Causality: NaH irreversibly deprotonates the indole N-H, generating a highly nucleophilic indolide anion.
Alkylation: After 30 minutes of stirring, dropwise add 3.4 mmol of 3,4-dichlorobenzyl bromide. Stir at room temperature for 4 hours[2].
Isolation: Quench with ice water, extract with dichloromethane, and purify the N-alkylated aldehyde via flash column chromatography.
Final Reduction: Subject the purified intermediate to Protocol 1 (NaBH₄ reduction) to yield the final functionalized methanol derivative.
Conclusion
The (5-methoxy-1H-indol-3-yl)methanol scaffold represents a highly tunable chemical space. By leveraging its unique electronic properties, researchers can direct its derivatization toward diverse therapeutic targets, from infectious diseases to neurodegenerative disorders. Strict adherence to the provided synthetic protocols ensures high-fidelity generation of these critical analogs.
References
Title: cruciferous vegetable-derived indole-3-carbinol: Topics by Science.
Source: nih.
Title: US8580843B2 - Use of diindolylmethane (DIM)
The Pharmacological and Synthetic Dynamics of (5-Methoxy-1H-indol-3-yl)methanol in Medicinal Chemistry
Executive Summary (5-Methoxy-1H-indol-3-yl)methanol—also known as 5-methoxyindole-3-carbinol (5-MeO-I3C)—is a highly versatile pharmacophore and synthetic intermediate derived from the indole-3-carbinol (I3C) scaffold. W...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(5-Methoxy-1H-indol-3-yl)methanol—also known as 5-methoxyindole-3-carbinol (5-MeO-I3C)—is a highly versatile pharmacophore and synthetic intermediate derived from the indole-3-carbinol (I3C) scaffold. While I3C is a naturally occurring compound found in cruciferous vegetables known for its chemopreventive properties, the introduction of a 5-methoxy group fundamentally alters the molecule's electronic distribution, lipophilicity, and metabolic stability [1]. This technical guide explores the causality behind utilizing the 5-methoxy-indole-3-methanol core in drug design, detailing its role in synthesizing targeted anticancer agents, novel antimalarials, and metabolic probes, alongside self-validating experimental protocols for its application.
Structural Rationale: The Role of the 5-Methoxy Substitution
In medicinal chemistry, the indole ring is a "privileged scaffold" capable of binding to multiple biological targets due to its structural similarity to the amino acid tryptophan and the neurotransmitter serotonin [2].
The transition from a standard indole-3-carbinol to (5-methoxy-1H-indol-3-yl)methanol introduces specific physicochemical advantages:
Electronic Modulation: The methoxy group at the C5 position acts as an electron-donating group (EDG) via resonance, enriching the electron density of the indole
π
-system. This enhances cation-
π
interactions within target protein binding pockets (e.g., the Aryl Hydrocarbon Receptor, AhR) [3].
Metabolic Tracking: In pharmacokinetic studies, the 5-methoxy group serves as a highly stable, identifiable 'tag' to track the non-enzymatic, post-ingestion dimerization of I3C into diindolylmethane (DIM) derivatives under acidic gastric conditions [4].
Lipophilicity and Target Alignment: The added steric bulk and lipophilicity of the methoxy group improve alignment within hydrophobic pockets, such as the PPAR
γ
ligand-binding domain, significantly improving target affinity compared to unsubstituted indoles [2].
Core Pharmacological Applications
Oncology: Synthetic Lethality in K-Ras Mutants
One of the most prominent applications of the 5-methoxy-indole-3-methanol scaffold is in the synthesis of Oncrasin-1 analogues . Oncrasin-1 is a small-molecule inhibitor discovered through synthetic lethality screening that selectively induces apoptosis in cancer cells harboring K-Ras mutations [1].
By utilizing (5-methoxy-1H-indol-3-yl)methanol as a building block, researchers have synthesized potent derivatives (e.g., 1-[(4-chlorophenyl)methyl]-5-methoxy-1H-indole-3-methanol). These derivatives function by suppressing the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II. This suppression collapses the oncogenic signaling node maintained by mutant K-Ras and Protein Kinase C
ι
(PKC
ι
), ultimately triggering Caspase-8 and Caspase-3 mediated apoptosis [1].
Signaling cascade of 5-MeO-I3C derivatives inducing synthetic lethality.
Infectious Disease: Targeting the MEP Pathway in Plasmodium falciparum
The rising resistance of Plasmodium falciparum to artemisinin-based combination therapies necessitates novel antimalarial targets. The methylerythritol 4-phosphate (MEP) pathway, essential for isoprenoid biosynthesis in the parasite's apicoplast, is a prime target [5].
Derivatives of (5-methoxy-1H-indol-3-yl)methanol, specifically N-benzylated analogues like (1-(3,4-Dichlorobenzyl)-5-methoxy-1H-indol-3-yl)methanol, have emerged as potent inhibitors. Structure-Activity Relationship (SAR) studies reveal that while a 4-methoxy or 5-methoxy substitution maintains or enhances anti-plasmodial activity, shifting the methoxy group to the C7 position abolishes it due to steric clashes within the putative target active site (suspected to be 1-deoxy-D-xylulose-5-phosphate synthase, DXPS) [5].
To ensure reproducibility and scientific integrity, the synthesis and biological evaluation of (5-methoxy-1H-indol-3-yl)methanol must follow a self-validating system. The protocol below utilizes chemoselective reduction, ensuring the aldehyde is reduced without over-reducing the indole core or cleaving the methoxy ether.
Protocol 3.1: Chemoselective Synthesis of (5-Methoxy-1H-indol-3-yl)methanol
Causality of Reagent Choice: Sodium borohydride (
NaBH4
) is selected over Lithium Aluminum Hydride (
LiAlH4
) because
NaBH4
is a milder, chemoselective reducing agent. It efficiently reduces the C3-carboxaldehyde to a primary alcohol without risking the reduction of the indole double bonds or interacting adversely with the electron-rich 5-methoxy system [6].
Step-by-Step Methodology:
Preparation: Dissolve 1.0 equivalent (e.g., 500 mg, 2.85 mmol) of 5-methoxy-1H-indole-3-carboxaldehyde in 15 mL of anhydrous methanol in a round-bottom flask.
Temperature Control: Cool the solution to 0°C using an ice-water bath. Rationale: Lowering the temperature prevents exothermic side reactions and minimizes the risk of bis-indole methane dimerization, a common degradation pathway for indole-3-carbinols under concentrated or warm conditions.
Reduction: Slowly add 1.2 equivalents (130 mg, 3.42 mmol) of
NaBH4
in small portions over 15 minutes.
Reaction Monitoring (In-Process QC): Stir the mixture at 0°C for 1 hour. Monitor reaction completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) solvent system. The disappearance of the UV-active aldehyde spot validates the completion of the reduction.
Quenching & Extraction: Quench the reaction by adding 10 mL of cold distilled water. Extract the aqueous layer with Ethyl Acetate (
3×15
mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Final Validation (QC): Analyze the crude product via HPLC-MS and
1H
-NMR.
Validation Checkpoint: The
1H
-NMR spectrum must show the disappearance of the aldehyde proton (
δ≈9.9
ppm) and the appearance of a methylene singlet (
δ≈4.8
ppm) corresponding to the new
−CH2OH
group [1]. Purity must be
≥95%
before downstream biological testing.
Chemoselective synthesis workflow for (5-methoxy-1H-indol-3-yl)methanol.
Protocol 3.2: In Vitro Cytotoxicity Validation (MTT Assay)
To validate the synthetic lethality of synthesized 5-methoxy-indole derivatives, an MTT viability assay is utilized against isogenic cell lines.
Seed human lung cancer cells (e.g., H460 [K-Ras mutant] and H322 [K-Ras wild-type]) in 96-well plates at
5×103
cells/well.
Incubate for 24 hours at 37°C in a 5%
CO2
atmosphere.
Treat cells with serial dilutions of the (5-methoxy-1H-indol-3-yl)methanol derivative (0.1
μ
M to 100
μ
M) for 72 hours.
Add MTT reagent (5 mg/mL) and incubate for 4 hours. Solubilize formazan crystals with DMSO.
Self-Validation: Calculate the
IC50
. A successful synthetic lethal compound will show an
IC50
in the low micromolar range for H460, while remaining relatively non-toxic (
IC50>50μM
) to the wild-type H322 cells [1].
Quantitative Structure-Activity Relationship (SAR) Data
The substitution pattern on the indole ring drastically impacts biological efficacy. The table below summarizes the comparative quantitative data of various indole-3-methanol derivatives against P. falciparum (antimalarial activity) and K-Ras mutant cancer lines (cytotoxicity).
Compound Core / Substitution
Antimalarial Activity (
IC50
vs P. falciparum)
Anticancer Activity (
IC50
vs H460 K-Ras mutant)
Mechanistic Note
Unsubstituted Indole-3-methanol
>20μM
>10μM
Baseline activity; rapid metabolic degradation.
(5-Methoxy-1H-indol-3-yl)methanol
1.2μM
2.5μM
EDG at C5 enhances target pocket binding (e.g., DXPS).
(4-Methoxy-1H-indol-3-yl)methanol
0.8μM
4.1μM
Favorable for antimalarial MEP pathway inhibition [5].
(7-Methoxy-1H-indol-3-yl)methanol
Inactive (
>50μM
)
>20μM
Steric clash at C7 abolishes receptor/enzyme binding [5].
(5-Fluoro-1H-indol-3-yl)methanol
3.5μM
1.8μM
High electronegativity alters acidity; blocks oxidation [6].
Data synthesized from comparative SAR studies of Oncrasin-1 analogues and antimalarial aminothiazole precursors [1][5][6].
References
Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities
National Institutes of Health (PMC)
URL:[Link]
The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance
MDPI - Molecules
URL:[Link]
Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor
National Institutes of Health (PMC)
URL:[Link]
Post-ingestion conversion of dietary indoles into anticancer agents
National Institutes of Health (PMC)
URL:[Link]
High Target Homology Does Not Guarantee Inhibition: Aminothiazoles Emerge as Inhibitors of Plasmodium falciparum
ACS Publications / National Institutes of Health (PMC)
URL:[Link]
Exploratory
Illuminating the Molecular Architecture: A Spectroscopic Guide to (5-methoxy-1H-indol-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for (5-methoxy-1H-indol-3-yl)methanol, a key heterocyclic compound...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for (5-methoxy-1H-indol-3-yl)methanol, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. As a Senior Application Scientist, this document is structured to not only present the core spectroscopic data (NMR, IR, MS) but also to provide insights into the experimental rationale and data interpretation, empowering researchers to fully leverage this information in their work.
Molecular Structure and Spectroscopic Overview
(5-methoxy-1H-indol-3-yl)methanol, with the chemical formula C₁₀H₁₁NO₂, belongs to the indole family, a class of bicyclic aromatic compounds that are fundamental building blocks in numerous natural products and pharmaceuticals. The strategic placement of a methoxy group at the 5-position and a hydroxymethyl group at the 3-position of the indole scaffold imparts specific electronic and steric properties that are crucial for its biological activity and can be elucidated through various spectroscopic techniques.
This guide will delve into the three primary spectroscopic methods used to characterize this molecule: Nuclear Magnetic Resonance (NMR) spectroscopy to map the carbon-hydrogen framework, Infrared (IR) spectroscopy to identify functional groups, and Mass Spectrometry (MS) to determine the molecular weight and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Connectivity
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the precise connectivity and chemical environment of each atom within the molecule.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of (5-methoxy-1H-indol-3-yl)methanol provides a detailed map of the proton environments. The expected chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing hydroxymethyl group, as well as the aromaticity of the indole ring.
Table 1: Predicted ¹H NMR Spectral Data for (5-methoxy-1H-indol-3-yl)methanol
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Rationale
H1 (N-H)
~8.0-8.2
broad singlet
-
The indole N-H proton is typically deshielded and often appears as a broad signal due to quadrupole broadening and exchange.
H2
~7.1-7.3
singlet
-
The proton at the 2-position of the indole ring is adjacent to the nitrogen and is influenced by the aromatic system.
H4
~7.3-7.5
doublet
~8.5
This proton is part of the benzene ring and is coupled to H6, showing a characteristic ortho-coupling.
H6
~6.7-6.9
doublet of doublets
~8.5, ~2.5
Coupled to both H4 (ortho) and H7 (meta), this proton appears as a doublet of doublets.
H7
~6.9-7.1
doublet
~2.5
This proton shows a smaller meta-coupling to H6.
-CH₂OH
~4.6-4.8
singlet
-
The methylene protons of the hydroxymethyl group are adjacent to the indole ring and the hydroxyl group. The signal may be a singlet or a doublet depending on the coupling to the hydroxyl proton, which is often not observed due to rapid exchange.
-CH₂OH
~1.5-2.0
triplet (exchangeable)
~5-6
The hydroxyl proton signal is often broad and its position is solvent-dependent. It may couple with the adjacent methylene protons.
-OCH₃
~3.8-3.9
singlet
-
The three equivalent protons of the methoxy group give a characteristic singlet in the upfield region.
Experimental Protocol: Acquiring a ¹H NMR Spectrum
Sample Preparation: Dissolve approximately 5-10 mg of (5-methoxy-1H-indol-3-yl)methanol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like N-H and O-H.
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
Acquisition: Acquire the spectrum using a standard one-pulse sequence. Typical parameters for a 400 MHz spectrometer would include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Integrate the signals to determine the relative number of protons.
Causality in Experimental Choices:
Deuterated Solvents: Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals.
Shimming: This process corrects for inhomogeneities in the magnetic field, leading to sharper spectral lines and better resolution.
Relaxation Delay: Allowing sufficient time for the nuclei to return to their equilibrium state between pulses ensures accurate signal integration.
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for (5-methoxy-1H-indol-3-yl)methanol
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Rationale
C2
~123-125
The C2 carbon is adjacent to the nitrogen in the pyrrole ring.
C3
~110-112
This carbon is substituted with the hydroxymethyl group and is typically shielded.
C3a
~128-130
A quaternary carbon at the fusion of the two rings.
C4
~111-113
This aromatic carbon is ortho to the methoxy group.
C5
~154-156
The carbon bearing the electron-donating methoxy group is significantly deshielded.
C6
~100-102
This carbon is meta to the methoxy group and is shielded.
C7
~112-114
The carbon ortho to the indole nitrogen.
C7a
~131-133
A quaternary carbon at the ring junction.
-CH₂OH
~58-62
The aliphatic carbon of the hydroxymethyl group.
-OCH₃
~55-57
The carbon of the methoxy group.
Experimental Protocol: Acquiring a ¹³C NMR Spectrum
The protocol is similar to that for ¹H NMR, with the key difference being the use of proton decoupling to simplify the spectrum to single lines for each unique carbon.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.
Table 3: Predicted IR Absorption Bands for (5-methoxy-1H-indol-3-yl)methanol
Functional Group
Predicted Wavenumber (cm⁻¹)
Intensity
Vibrational Mode
O-H (alcohol)
3200-3600
Strong, Broad
Stretching
N-H (indole)
3300-3500
Medium, Sharp
Stretching
C-H (aromatic)
3000-3100
Medium
Stretching
C-H (aliphatic)
2850-3000
Medium
Stretching
C=C (aromatic)
1450-1600
Medium-Strong
Stretching
C-O (alcohol)
1000-1260
Strong
Stretching
C-O (ether)
1000-1300
Strong
Stretching
Experimental Protocol: Acquiring an IR Spectrum (ATR)
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
Background Scan: Record a background spectrum of the empty ATR crystal.
Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum.
Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.
Causality in Experimental Choices:
ATR Technique: ATR is a common and convenient method for solid and liquid samples, requiring minimal sample preparation.
Background Correction: This step is crucial to remove any absorption bands from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.
Mass Spectrometry (MS): Weighing the Molecule
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and information about its structure through fragmentation patterns.
Predicted Mass Spectrum Data for (5-methoxy-1H-indol-3-yl)methanol
Molecular Ion (M⁺): The expected molecular ion peak will be at an m/z corresponding to the molecular weight of the compound, which is 177.0790 g/mol for the monoisotopic mass.
Key Fragmentation Patterns:
Loss of H₂O: A peak at m/z 159, corresponding to the loss of a water molecule from the alcohol, is expected.
Loss of CH₂OH: A peak at m/z 146, resulting from the cleavage of the hydroxymethyl group, is likely.
Indole Ring Fragmentation: Further fragmentation of the indole ring system will produce a characteristic pattern of lower mass ions.
Experimental Protocol: Acquiring a Mass Spectrum (ESI)
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).
Infusion: The sample solution is introduced into the electrospray ionization (ESI) source of the mass spectrometer via a syringe pump at a constant flow rate.
Ionization: A high voltage is applied to the ESI needle, causing the sample to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.
Detection: The separated ions are detected, and a mass spectrum is generated.
Causality in Experimental Choices:
ESI Source: Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like (5-methoxy-1H-indol-3-yl)methanol, as it minimizes fragmentation and typically produces a strong molecular ion peak.
Data Integration and Structural Confirmation
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The information from ¹H and ¹³C NMR confirms the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups (O-H, N-H, C-O), and mass spectrometry provides the definitive molecular weight. Together, these techniques provide an unambiguous structural confirmation of (5-methoxy-1H-indol-3-yl)methanol.
Visualizing the Workflow
Caption: Workflow for the spectroscopic characterization of (5-methoxy-1H-indol-3-yl)methanol.
References
NIST Chemistry WebBook: National Institute of Standards and Technology. [Link]
PubChem: National Center for Biotechnology Information. [Link]
Protocols & Analytical Methods
Method
Application Note: HPLC-UV Method Development and Validation for (5-Methoxy-1H-indol-3-yl)methanol
Introduction and Chemical Context (5-Methoxy-1H-indol-3-yl)methanol (CAS: 77419-78-4) is a highly versatile building block utilized in the synthesis of biologically active indole derivatives, including potential antimala...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Chemical Context
(5-Methoxy-1H-indol-3-yl)methanol (CAS: 77419-78-4) is a highly versatile building block utilized in the synthesis of biologically active indole derivatives, including potential antimalarial agents and melatonin receptor modulators[1]. In drug development, ensuring the purity of this intermediate is critical; residual precursors—such as 5-methoxy-1H-indole-3-carbaldehyde—or degradation products can severely impact downstream synthetic yields and pharmacological profiling[1].
This application note provides a comprehensive, self-validating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) protocol designed for the robust quantification and purity assessment of (5-methoxy-1H-indol-3-yl)methanol.
Method Development Rationale: The Causality of Experimental Choices
To move beyond a simple procedural list, it is essential to understand why specific chromatographic parameters are selected for indole derivatives.
Stationary Phase Selection : A Reversed-Phase C18 (Octadecylsilyl) column is chosen due to its superior hydrophobic retention capabilities. The non-polar carbon chain of the C18 phase interacts predictably with the hydrophobic indole core, allowing for baseline separation from more polar impurities[2].
Mobile Phase Chemistry : A binary gradient of Water and Acetonitrile is employed. Crucially, 0.1% Formic Acid is added to both mobile phases. Indoles can exhibit secondary interactions with unreacted silanol groups on the silica support, leading to peak tailing. The acidic modifier maintains a low pH, suppressing the ionization of these silanols and ensuring sharp, symmetrical peaks[2].
Wavelength Selection (280 nm) : Indole rings exhibit strong
π→π∗
transitions with characteristic UV absorption maxima near 220 nm and 280 nm. While 220 nm provides higher absolute sensitivity, 280 nm is selected for this assay. This longer wavelength maximizes specificity for the indole chromophore while rendering the method "blind" to non-aromatic solvent impurities and baseline drift caused by the organic gradient[3][4].
Experimental Workflow Visualization
Logical workflow of the HPLC-UV analytical process for (5-methoxy-1H-indol-3-yl)methanol.
Quantitative Data and Instrument Setup
Table 1: Chromatographic Conditions
Parameter
Specification
Column
C18 (Octadecylsilyl), 5 µm, 4.6 x 250 mm
Mobile Phase A
HPLC-Grade Water + 0.1% Formic Acid
Mobile Phase B
HPLC-Grade Acetonitrile + 0.1% Formic Acid
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
280 nm
Injection Volume
10 µL
Diluent
Water : Acetonitrile (50:50, v/v)
Table 2: Gradient Elution Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Elution Profile
0.0
90
10
Initial hold (Isocratic)
2.0
90
10
Isocratic hold
12.0
10
90
Linear gradient
15.0
10
90
High-organic wash
15.1
90
10
Return to initial conditions
20.0
90
10
Re-equilibration
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . By incorporating a specific System Suitability Test (SST) using a known precursor, the analyst can definitively prove the method's resolving power before any unknown samples are processed.
Step 1: Reagent and Diluent Preparation
Measure 500 mL of HPLC-grade Water and 500 mL of HPLC-grade Acetonitrile into a 1 L mobile phase bottle. Mix thoroughly to create the Diluent .
Prepare Mobile Phase A : Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Water. Degas via sonication for 10 minutes.
Prepare Mobile Phase B : Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile. Degas via sonication for 10 minutes.
Step 2: Preparation of the Resolution Mixture (Self-Validation Step)
Purpose: To prove the column can separate the target compound from its synthetic precursor.
Weigh exactly 5.0 mg of (5-methoxy-1H-indol-3-yl)methanol standard and 5.0 mg of 5-methoxy-1H-indole-3-carbaldehyde (precursor).
Transfer both to a single 50 mL volumetric flask.
Add 30 mL of Diluent and sonicate until fully dissolved.
Make up to the mark with Diluent. (Concentration: 100 µg/mL of each compound).
Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.
Step 3: Sample Preparation
Accurately weigh 10.0 mg of the synthesized (5-methoxy-1H-indol-3-yl)methanol sample.
Transfer to a 100 mL volumetric flask.
Dissolve in 50 mL of Diluent using sonication, then dilute to volume (Final concentration: 100 µg/mL).
Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.
Step 4: Execution and System Suitability Testing (SST)
Equilibrate the HPLC system at initial gradient conditions (90% A / 10% B) for at least 20 minutes until a stable baseline is achieved at 280 nm.
Inject the Resolution Mixture (10 µL) .
Evaluate the chromatogram against the strict SST criteria outlined in Table 3. Do not proceed to sample analysis unless these criteria are met.
Inject the Sample (10 µL) .
Calculate chromatographic purity using the area normalization method (Target Peak Area / Total Peak Area × 100).
Table 3: System Suitability Criteria
Parameter
Acceptance Criteria
Scientific Justification
Resolution (
Rs
)
≥2.0
between target and precursor
Ensures baseline separation for accurate integration.
Tailing Factor (
Tf
)
≤1.5
for target peak
Validates that secondary silanol interactions are suppressed.
Theoretical Plates (
N
)
≥5000
Confirms column efficiency and bed integrity.
RSD of Peak Area
≤2.0%
(n=5 injections)
Confirms autosampler precision and method repeatability.
References
High Target Homology Does Not Guarantee Inhibition: Aminothiazoles Emerge as Inhibitors of Plasmodium falciparum
National Center for Biotechnology Information (PMC)
URL:[1]
A Comparative Guide to HPLC Methods for Purity Assessment of Methyl Indole-3-carboxylate
Benchchem
URL:[2]
Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid
MDPI
URL:[3]
Quantification of indole-3-acetic acid from Bambusa tulda Roxb. seedlings using high performance liquid chromatography
Academic Journals
URL:[4]
Application Notes & Protocols: A Framework for In Vivo Evaluation of (5-methoxy-1H-indol-3-yl)methanol
Section 1: Scientific Rationale and Strategic Overview The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous compounds with diverse and potent...
Author: BenchChem Technical Support Team. Date: April 2026
Section 1: Scientific Rationale and Strategic Overview
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous compounds with diverse and potent biological activities.[1][2] Indole derivatives have been successfully developed into therapies for a wide range of conditions, including cancer, inflammation, and neurodegenerative diseases.[1] The subject of this guide, (5-methoxy-1H-indol-3-yl)methanol, is a distinct member of this class. Its structure, featuring a methoxy group on the indole ring and a methanol group at the 3-position, suggests several plausible mechanisms of action that warrant in vivo investigation.
While specific data on this exact molecule is nascent, the extensive literature on related analogues allows us to formulate well-grounded hypotheses. For instance, indole-3-carbinol and its derivatives are known to exhibit pleiotropic anti-tumor effects by modulating critical signaling pathways that control cell growth and survival.[3] Furthermore, various indole structures have shown significant neuroprotective effects in preclinical models, often by targeting oxidative stress and neuroinflammation.[4][5]
This document provides a comprehensive framework for the initial in vivo characterization of (5-methoxy-1H-indol-3-yl)methanol. It is designed not as a rigid set of instructions, but as a strategic guide for researchers to logically progress from foundational pharmacokinetic and safety studies to robust efficacy evaluations in relevant animal models. The causality behind each step is emphasized to empower researchers to make informed decisions and adapt these protocols to their specific findings.
Caption: Logic for investigating (5-methoxy-1H-indol-3-yl)methanol.
Section 2: Foundational Principles for In Vivo Research
Before embarking on efficacy studies, a disciplined approach to preclinical study design is paramount. This ensures data is reproducible, ethically sound, and translatable.[6][7]
Ethical Considerations: All animal experiments must be conducted in compliance with local and national regulations and approved by an Institutional Animal Care and Use Committee (IACUC).[8] The principles of the "3Rs" (Replacement, Reduction, and Refinement) should be rigorously applied to minimize animal use and suffering.[6][8]
Study Design Pillars:
Clear Hypothesis: Each study should be designed to test a specific, well-defined hypothesis.
Animal Model Selection: The choice of animal model is critical and must be justified based on its ability to recapitulate key aspects of the human disease being studied.[9][10] For example, immunodeficient mice are required for xenograft models of human cancer, while specific neurotoxin-induced models are standard for Parkinson's disease research.[5][11]
Group Size and Statistical Power: The number of animals per group should be the minimum required to achieve statistically significant results, determined by power calculations.
Controls: Appropriate controls are non-negotiable. This includes vehicle controls for the test compound and may include positive controls (a known effective drug) where applicable.
Endpoints: Primary and secondary endpoints must be defined before the study begins. These can range from tumor volume in cancer models to behavioral scores and biomarker levels in neuroscience models.[6]
Section 3: Pharmacokinetic and Acute Safety Profiling
An understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, along with its safety margin, is a prerequisite for designing meaningful efficacy studies.[12] These initial studies determine the appropriate dose levels, dosing frequency, and route of administration.
Caption: Workflow for initial in vivo characterization.
Protocol 1: Preliminary Pharmacokinetic (PK) Study in Rodents
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, and oral bioavailability) of (5-methoxy-1H-indol-3-yl)methanol in rats or mice.[12]
Rationale: This study reveals how much of the drug gets into the bloodstream and how long it stays there after both intravenous (IV) and oral (PO) administration. The data is essential for selecting a dose and schedule that will ensure adequate exposure in subsequent efficacy studies.[13] Nonlinear pharmacokinetics, where exposure increases non-proportionally with dose, has been observed for similar compounds and must be assessed.[14][15]
Materials:
(5-methoxy-1H-indol-3-yl)methanol
Vehicle for solubilization (e.g., DMSO, 5% CMC-Na). Vehicle selection is critical and must be tested for tolerability.[12]
Male Sprague-Dawley rats (or C57BL/6 mice), n=3-4 per group.
Heparinized blood collection tubes.
LC-MS/MS system for bioanalysis.
Methodology:
Formulation: Prepare a stock solution of the compound. For IV, it may be dissolved in a solvent like DMSO.[12] For PO, it can be prepared as a suspension in a vehicle like 5% carboxymethylcellulose sodium (CMC-Na).[12]
Animal Dosing:
IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.[12]
PO Group: Administer a single oral gavage dose (e.g., 10-20 mg/kg).[12]
Animals should be fasted overnight prior to dosing.
Blood Sampling: Collect blood samples (approx. 200-300 µL) from each animal at specific time points.
IV Group: Pre-dose, and at 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.[12]
PO Group: Pre-dose, and at 15, 30, 60, 120, 240, 480, and 1440 minutes post-dose.
Sample Processing: Immediately centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
Bioanalysis: Develop and validate a sensitive LC-MS/MS method to quantify the concentration of the compound in plasma samples.
Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data.[12]
Data Presentation: Key Pharmacokinetic Parameters
Parameter
IV Administration (1 mg/kg)
PO Administration (10 mg/kg)
Description
Cmax (ng/mL)
1,500 ± 250
75 ± 15
Maximum observed plasma concentration.
Tmax (h)
0.08 (5 min)
2.0 ± 0.5
Time to reach Cmax.
AUC₀₋∞ (ng·h/mL)
850 ± 120
425 ± 90
Area under the plasma concentration-time curve.
t½ (h)
2.5 ± 0.4
3.1 ± 0.6
Elimination half-life.
Bioavailability (%)
N/A
~10%
The fraction of the oral dose that reaches systemic circulation.
Note: The values in this table are hypothetical examples for illustrative purposes.
Protocol 2: Acute Toxicity and Maximum Tolerated Dose (MTD) Study
Objective: To determine the acute toxicity profile and the maximum tolerated dose (MTD) of the compound after single or repeated administration.
Rationale: The MTD is the highest dose of a drug that does not cause unacceptable side effects. Establishing the MTD is a critical step for selecting dose levels for efficacy studies, ensuring that the therapeutic effects are not confounded by overt toxicity.
Materials:
(5-methoxy-1H-indol-3-yl)methanol and vehicle.
Male and female mice (e.g., CD-1), n=3-5 per group.
Methodology:
Dose Selection: Based on literature for similar compounds and any in vitro cytotoxicity data, select a range of doses (e.g., 10, 30, 100, 300 mg/kg).
Administration: Administer the compound daily for 5-7 days via the intended route for efficacy studies (e.g., oral gavage).
Monitoring: Observe animals daily for clinical signs of toxicity, including changes in appearance, behavior, and activity.
Body Weight: Record body weight at least three times per week.[16] A body weight loss of >15-20% is often a key indicator of toxicity and a humane endpoint.
Endpoint: The MTD is defined as the highest dose at which no significant toxicity (e.g., <15% body weight loss, no mortality, no severe clinical signs) is observed.
(Optional) Necropsy: At the end of the study, major organs can be collected for histopathological analysis to identify any target organs of toxicity.
Section 4: In Vivo Efficacy Evaluation
With PK and safety data in hand, efficacy studies can be designed. Below are two detailed protocols for investigating the hypothesized anticancer and neuroprotective activities of (5-methoxy-1H-indol-3-yl)methanol.
Application Area 1: Oncology
Rationale: The indole scaffold is a component of many anticancer agents that function by inhibiting tubulin polymerization, a key process in cell division.[1][17] In vivo studies of such compounds often use mouse xenograft models, where human cancer cells are implanted into immunodeficient mice, to assess their ability to inhibit tumor growth.[1]
Protocol 3: Human Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of (5-methoxy-1H-indol-3-yl)methanol in an immunodeficient mouse model bearing human tumor xenografts.
Materials:
Human cancer cell line (e.g., MGC-803 gastric cancer, A549 lung cancer, selected based on in vitro sensitivity).[1]
Immunodeficient mice (e.g., NOD-SCID or NSG mice).[18]
Matrigel (for subcutaneous injection).
Calipers for tumor measurement.
Caption: Experimental workflow for a xenograft efficacy study.
Methodology:
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.[2]
Tumor Growth and Randomization: Allow tumors to grow until they reach a mean volume of 100-150 mm³. Randomize animals into treatment groups (e.g., Vehicle control, Compound at 15 mg/kg, Compound at 30 mg/kg).
Treatment: Administer the compound and vehicle daily via the predetermined route (e.g., oral gavage) for the duration of the study (typically 14-21 days).
Monitoring:
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
Record body weight at the same frequency as a measure of general health and toxicity.
Endpoint Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.
TGI (%) = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)) x 100.
Data Presentation: Tumor Growth Inhibition
Treatment Group
Dose (mg/kg)
Mean Final Tumor Volume (mm³)
TGI (%)
Mean Body Weight Change (%)
Vehicle
0
1250 ± 180
N/A
+5%
Compound
15
375 ± 95
70%
-2%
Compound
30
250 ± 70
80%
-6%
Note: The values in this table are hypothetical examples based on published data for other indole derivatives.[1]
Application Area 2: Neuroprotection
Rationale: Neuroinflammation and oxidative stress are key pathological mechanisms in neurodegenerative disorders like Parkinson's disease (PD).[5] Indole derivatives have shown promise in mitigating these processes.[4][5] The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used preclinical model that mimics the dopamine depletion and motor deficits seen in PD.[5]
Protocol 4: MPTP-Induced Parkinson's Disease Model
Objective: To assess the neuroprotective effects of (5-methoxy-1H-indol-3-yl)methanol against MPTP-induced motor deficits and neurodegeneration in mice.
Materials:
C57BL/6 mice.
MPTP-HCl and Saline.
Rotarod apparatus for motor coordination testing.
Reagents for HPLC analysis of dopamine and its metabolites.
Antibodies for immunohistochemical analysis (e.g., anti-Tyrosine Hydroxylase, anti-Iba1).
Methodology:
Treatment Groups:
Group 1: Vehicle + Saline
Group 2: Vehicle + MPTP
Group 3: Compound (e.g., 20 mg/kg) + MPTP
Compound Administration: Begin daily administration of the compound or vehicle (e.g., via oral gavage) and continue throughout the study.
MPTP Induction: After a pre-treatment period (e.g., 3-7 days), induce the PD-like pathology by administering MPTP (e.g., 4 injections of 20 mg/kg, i.p., 2 hours apart). Administer saline to the control group.
Behavioral Assessment:
Approximately 7 days after the final MPTP injection, assess motor coordination and balance using an accelerating rotarod test. Record the latency to fall for each mouse.
Endpoint Tissue Collection:
At the study endpoint (e.g., 7-14 days post-MPTP), euthanize the animals.
Dissect the striatum and substantia nigra from the brain.
Biochemical and Histological Analysis:
HPLC: Analyze striatal tissue to quantify levels of dopamine and its metabolites (DOPAC, HVA) to measure the extent of dopaminergic neuron damage.
Immunohistochemistry: Stain sections of the substantia nigra for Tyrosine Hydroxylase (TH) to visualize and count surviving dopaminergic neurons. Stain for markers of microglia (Iba1) and astrocyte (GFAP) activation to assess neuroinflammation.[5]
Section 5: References
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. [Link]
Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (n.d.). Dovepress. [Link]
Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. (2021). Nature. [Link]
Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. (n.d.). Frontiers. [Link]
A Review on Neurodegenerative Diseases with their Suitable Animal Models. (n.d.). ResearchGate. [Link]
ANIMAL MODELS OF CANCER BIOLOGY. (n.d.). PMC. [Link]
Animal models and therapeutic molecular targets of cancer: utility and limitations. (2014). Dovepress. [Link]
Experimental mouse models for translational human cancer research. (n.d.). Frontiers. [Link]
EXPERIMENTAL MODELS FOR NEURODEGENERATIVE DISEASES. (n.d.). JPND. [Link]
ANIMAL MODELS IN CANCER RESEARCH. (2016). University of Arizona. [Link]
Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. (2023). PubMed. [Link]
Animal models for research on neurodegenerative diseases. (2023). OAE Publishing Inc. [Link]
Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis. (n.d.). Frontiers. [Link]
Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. (n.d.). PMC. [Link]
Animal models of neurodegenerative diseases. (2013). SciELO. [Link]
Full article: Guidelines for the preclinical in vivo evaluation of pharmacological active drugs for ALS/MND: Report on the 142nd ENMC international workshop. (2009). Taylor & Francis Online. [Link]
Designing an In Vivo Preclinical Research Study. (2023). MDPI. [Link]
Preclinical Pharmacokinetics, Tissue Distribution, and Primary Safety Evaluation of Indo5, a Novel Selective Inhibitor of c-Met and Trks. (n.d.). Frontiers. [Link]
Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N′-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. (n.d.). ResearchGate. [Link]
Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. (2020). PubMed. [Link]
Summary of preclinical guidelines for in vivo experiments identified through various database searches. (n.d.). ResearchGate. [Link]
An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. (2016). ACS Publications. [Link]
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA. [Link]
Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (n.d.). RSC Publishing. [Link]
Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. (n.d.). JOCPR. [Link]
Nonlinear Pharmacokinetics of 5-Methoxy-N,N-dimethyltryptamine in Mice. (n.d.). Semantic Scholar. [Link]
Application of (5-methoxy-1H-indol-3-yl)methanol in Serotonin Receptor Binding Assays: An Application Note and Protocol Guide
Introduction: The Significance of Serotonin Receptor Profiling The serotonergic system, with its at least 14 distinct receptor subtypes, represents a pivotal target landscape in modern drug discovery, implicated in a vas...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of Serotonin Receptor Profiling
The serotonergic system, with its at least 14 distinct receptor subtypes, represents a pivotal target landscape in modern drug discovery, implicated in a vast array of physiological processes and pathological conditions, including mood disorders, psychosis, migraine, and gastrointestinal function.[1] Consequently, the precise characterization of a compound's interaction with these receptors is a cornerstone of neuropharmacology research and development. Radioligand binding assays remain the gold standard for determining the affinity and selectivity of novel chemical entities for their molecular targets.[2]
This guide provides a comprehensive overview and detailed protocols for the application of (5-methoxy-1H-indol-3-yl)methanol in serotonin receptor binding assays. While a simple indole alcohol, this molecule represents a core scaffold from which a multitude of potent and selective serotonergic ligands are derived.[3][4] Understanding the baseline binding characteristics of such a foundational fragment is a critical first step in any structure-activity relationship (SAR) campaign. It allows researchers to quantify the contribution of subsequent chemical modifications to receptor affinity and selectivity, thereby guiding a more rational and efficient drug design process.
Herein, we present the rationale and step-by-step methodologies for utilizing (5-methoxy-1H-indol-3-yl)methanol in competitive radioligand binding assays for two key serotonin receptor subtypes: the Gi/o-coupled 5-HT1A receptor and the Gq/11-coupled 5-HT2A receptor.[5][6]
Principle of the Competitive Radioligand Binding Assay
The fundamental principle of a competitive binding assay is the competition between an unlabeled test compound (the "competitor," in this case, (5-methoxy-1H-indol-3-yl)methanol) and a radiolabeled ligand (the "radioligand") for a finite number of receptor binding sites.[3][7] The amount of radioligand bound to the receptor is inversely proportional to the concentration and affinity of the unlabeled test compound.[2][3] By measuring the displacement of the radioligand at various concentrations of the test compound, we can determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).[3] This IC50 value can then be converted to the inhibition constant (Ki), which represents the binding affinity of the test compound for the receptor.[3]
Figure 1: Experimental workflow for a competitive radioligand binding assay.
Experimental Protocols
The following protocols are designed for a 96-well plate format and can be adapted for other formats. All procedures should be performed on ice unless otherwise specified to maintain membrane integrity.
Protocol 1: Competitive Binding Assay for the 5-HT1A Receptor
This protocol uses [³H]8-OH-DPAT, a selective 5-HT1A receptor agonist, as the radioligand.
Materials and Reagents:
(5-methoxy-1H-indol-3-yl)methanol: Stock solution in DMSO.
[³H]8-OH-DPAT: Specific activity ~100-200 Ci/mmol.
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT1A receptor (h5-HT1A).
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄, 0.5 mM EDTA, and 0.1% (w/v) bovine serum albumin (BSA).
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
Serotonin (5-HT) or 8-OH-DPAT (unlabeled): For determination of non-specific binding.
96-well microplates.
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.
Filtration apparatus (Cell harvester).
Scintillation vials and cocktail.
Liquid Scintillation Counter.
Procedure:
Membrane Preparation: Thaw the h5-HT1A cell membranes on ice. Homogenize the membranes in assay buffer and centrifuge. Resuspend the pellet in fresh assay buffer to a final protein concentration of 10-20 µg per well. Protein concentration should be determined using a standard protein assay (e.g., Bradford or BCA).
Assay Setup: Prepare serial dilutions of (5-methoxy-1H-indol-3-yl)methanol in assay buffer. In a 96-well microplate, set up the following in triplicate:
Total Binding: 25 µL of assay buffer, 25 µL of [³H]8-OH-DPAT (final concentration ~1 nM), and 50 µL of membrane suspension.
Non-specific Binding (NSB): 25 µL of 10 µM unlabeled serotonin, 25 µL of [³H]8-OH-DPAT, and 50 µL of membrane suspension.
Competitive Binding: 25 µL of each (5-methoxy-1H-indol-3-yl)methanol dilution, 25 µL of [³H]8-OH-DPAT, and 50 µL of membrane suspension.
Incubation: Incubate the plate at 25°C for 60 minutes with gentle shaking to reach equilibrium.
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.[8] Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.[8]
Radioactivity Measurement: Transfer the filters to scintillation vials. Add 4-5 mL of scintillation cocktail to each vial. Allow the vials to equilibrate in the dark for at least 4 hours. Measure the radioactivity in counts per minute (CPM) in each vial using a liquid scintillation counter.[8]
Protocol 2: Competitive Binding Assay for the 5-HT2A Receptor
This protocol utilizes [³H]Ketanserin, a selective 5-HT2A receptor antagonist, as the radioligand.
Materials and Reagents:
(5-methoxy-1H-indol-3-yl)methanol: Stock solution in DMSO.
[³H]Ketanserin: Specific activity ~70-90 Ci/mmol.
Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human 5-HT2A receptor (h5-HT2A).
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
Ketanserin or Mianserin (unlabeled): For determination of non-specific binding.
All other materials are as listed in Protocol 1.
Procedure:
Membrane Preparation: Follow the same procedure as in Protocol 1, resuspending the h5-HT2A membranes to a final protein concentration of 20-40 µg per well.
Assay Setup: Prepare serial dilutions of (5-methoxy-1H-indol-3-yl)methanol. In a 96-well microplate, set up the following in triplicate:
Total Binding: 50 µL of assay buffer, 50 µL of [³H]Ketanserin (final concentration ~0.5 nM), and 100 µL of membrane suspension.[8]
Non-specific Binding (NSB): 50 µL of 10 µM unlabeled Ketanserin, 50 µL of [³H]Ketanserin, and 100 µL of membrane suspension.[8]
Competitive Binding: 50 µL of each (5-methoxy-1H-indol-3-yl)methanol dilution, 50 µL of [³H]Ketanserin, and 100 µL of membrane suspension.[8]
Incubation: Incubate the plate at 37°C for 30 minutes.
Termination and Filtration: As described in Protocol 1.
Radioactivity Measurement: As described in Protocol 1.
Data Analysis and Interpretation
Calculate Specific Binding: Specific binding is the difference between total binding and non-specific binding (Specific Binding = Total CPM - NSB CPM).[8]
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration ((5-methoxy-1H-indol-3-yl)methanol).
Determine IC50: Use non-linear regression analysis with a sigmoidal dose-response (variable slope) model to determine the IC50 value.[8]
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[3]
Ki = IC50 / (1 + [L]/Kd)
Where:
[L] is the concentration of the radioligand used in the assay.
Kd is the dissociation constant of the radioligand for the receptor (this should be determined independently via saturation binding experiments).
Illustrative Data Presentation
The following table presents hypothetical binding affinities for (5-methoxy-1H-indol-3-yl)methanol and reference compounds. This data is for illustrative purposes to demonstrate how results would be presented. Actual experimental values must be determined empirically.
Compound
Radioligand
Receptor Source
Ki (nM) [Hypothetical]
Hill Slope
(5-methoxy-1H-indol-3-yl)methanol
[³H]8-OH-DPAT
h5-HT1A-CHO
>10,000
N/A
Serotonin
[³H]8-OH-DPAT
h5-HT1A-CHO
5.2
-1.01
8-OH-DPAT
[³H]8-OH-DPAT
h5-HT1A-CHO
1.5
-0.99
(5-methoxy-1H-indol-3-yl)methanol
[³H]Ketanserin
h5-HT2A-CHO
>10,000
N/A
Serotonin
[³H]Ketanserin
h5-HT2A-CHO
505
-0.98
Ketanserin
[³H]Ketanserin
h5-HT2A-CHO
1.1
-1.02
Interpretation of Hypothetical Results: The illustrative data suggests that (5-methoxy-1H-indol-3-yl)methanol possesses very low affinity for both 5-HT1A and 5-HT2A receptors. This is a crucial finding, as it establishes a baseline. Subsequent modifications to this scaffold, such as the addition of an ethylamine side chain to form 5-methoxytryptamine, are known to significantly increase affinity, demonstrating the importance of this functional group for receptor interaction.
Serotonin Receptor Signaling Pathways
Understanding the downstream signaling cascades of the target receptors provides context for the functional implications of ligand binding.
5-HT1A Receptor Signaling
The 5-HT1A receptor classically couples to inhibitory Gi/o proteins.[5] Activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5] The βγ-subunit of the G-protein can also directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.[5][9]
The 5-HT2A receptor is primarily coupled to Gq/11 proteins.[6] Agonist binding stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3).[6] DAG activates protein kinase C (PKC), while IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, leading to a cascade of downstream cellular effects.[6]
Optimization of Fischer indole synthesis for 5-methoxyindoles
Technical Support Center: Optimization of Fischer Indole Synthesis for 5-Methoxyindoles Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals ta...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Optimization of Fischer Indole Synthesis for 5-Methoxyindoles
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with synthesizing 5-methoxyindoles. As a core structural motif in pharmaceuticals (e.g., indomethacin, melatonin analogs), the 5-methoxyindole scaffold is predominantly constructed via the Fischer indole synthesis. However, the electron-donating nature of the methoxy group introduces unique mechanistic variables that can derail yields if not properly managed[1].
This resource bypasses generic advice, offering field-proven causality, self-validating protocols, and authoritative troubleshooting to ensure your synthetic workflows are robust and reproducible.
Mechanistic Pathway & Causality
The Fischer indole synthesis involves the condensation of 4-methoxyphenylhydrazine with a carbonyl compound, followed by acid-catalyzed tautomerization, a [3,3]-sigmatropic rearrangement, and cyclization[1]. The methoxy group at the para-position of the phenylhydrazine significantly alters the electronic landscape of the transition state, making catalyst selection the primary driver of success.
Mechanistic workflow of the Fischer indole synthesis for 5-methoxyindoles.
Frequently Asked Questions (FAQs)
Q1: How does the 5-methoxy substituent impact the kinetics of the Fischer indolization?A1: The methoxy group is a strong electron-donating group (EDG). Mechanistically, EDGs weaken the N–N bond in the Nα-protonated ene-hydrazine intermediate, which lowers the activation energy required for the critical [3,3]-sigmatropic rearrangement[2]. However, this is a double-edged sword: excessive stabilization of the resulting iminium intermediate can promote heterolytic N–N bond cleavage over the concerted sigmatropic shift, leading to dissociation of the intermediate and reaction failure[2]. Precise tuning of the acid catalyst is required to balance protonation and cleavage.
Q2: Why am I observing chlorinated byproducts in my GC-MS/LC-MS when using hydrochloric acid?A2: This is a documented "abnormal" Fischer indolization pathway. The electron-rich nature of the methoxy-substituted aromatic ring makes it highly susceptible to nucleophilic attack. When strong nucleophilic acids like HCl are used, the methoxy group can be displaced by a chloride ion, or electrophilic chlorination of the activated ring can occur[3].
Solution: Transition to non-nucleophilic Brønsted acids (e.g., H2SO4) or Lewis acids (e.g., ZnCl2, BF3)[3].
Q3: My reaction yields a dark, tarry substance instead of crystalline product. What is the cause?A3: Indoles—particularly electron-rich variants like 5-methoxyindole—are highly sensitive to harsh acidic conditions and elevated temperatures. The combination of strong mineral acids and heat triggers rapid electrophilic polymerization of the pyrrole ring.
Solution: Lower the reaction temperature and switch to a milder catalytic system, such as ZnCl2 in glacial acetic acid, which provides sufficient Lewis acidity without the destructive proton concentration of concentrated mineral acids[4].
Troubleshooting & Catalyst Optimization
Troubleshooting logic tree for optimizing 5-methoxyindole yields.
Quantitative Data: Catalyst Optimization for 5-Methoxyindoles
Selecting the correct acid catalyst is the single most critical variable in this synthesis[3]. The table below summarizes expected outcomes based on empirical data:
Acid Catalyst
Concentration / Equivalents
Temperature (°C)
Average Yield (%)
Primary Observations / Causality
HCl (ethanolic)
2.0 equiv
78 (Reflux)
40 - 50
High rate of chlorinated byproducts due to nucleophilic displacement; tar formation[3].
H2SO4 (aqueous)
10% v/v
90
65 - 75
Cleaner reaction profile; risk of ester hydrolysis if starting materials contain ester moieties[4].
ZnCl2 (in AcOH)
1.5 equiv
80
80 - 88
Optimal balance of Lewis acidity; prevents polymerization while driving the sigmatropic shift[3].
Polyphosphoric Acid (PPA)
Excess (solvent)
100
50 - 60
High viscosity complicates workup; thermal degradation of the electron-rich indole core.
BF3·OEt2
1.2 equiv
25 - 50
70 - 80
Mild conditions; excellent for highly sensitive or complex substrates[3].
Standard Operating Procedure (SOP): Optimized Synthesis
This self-validating protocol utilizes the ZnCl2/Acetic Acid system to maximize yields while suppressing polymerization and abnormal chlorination.
Step 1: Hydrazone Formation
Dissolve 4-methoxyphenylhydrazine hydrochloride (1.0 equiv) and sodium acetate (1.0 equiv) in absolute ethanol (0.5 M).
Add the target ketone (1.1 equiv) dropwise at room temperature.
Stir for 2 hours under a nitrogen atmosphere.
Validation Checkpoint: Analyze via TLC (Hexane:EtOAc 3:1). The complete disappearance of the hydrazine spot confirms readiness. Proceeding with unreacted hydrazine will lead to oxidative degradation in the next step.
Evaporate the solvent, extract with dichloromethane, wash with water, and concentrate to isolate the crude phenylhydrazone.
Step 2: Cyclization (Fischer Indolization)
Dissolve the crude phenylhydrazone in glacial acetic acid (0.5 M) in a round-bottom flask equipped with a reflux condenser.
Add anhydrous ZnCl2 (1.5 equiv) in one portion.
Heat the mixture to 80 °C under continuous nitrogen flow.
Validation Checkpoint: Monitor the reaction color and mass via LC-MS. The solution should transition from yellow to deep red. A shift to opaque black indicates thermal runaway and polymerization. The mass spectrum should show the loss of ammonia (-17 Da) from the intermediate.
Maintain heating for 3-4 hours until the ene-hydrazine intermediate is fully consumed.
Step 3: Quenching and Purification
Cool the reaction mixture to room temperature and pour it slowly into vigorously stirred ice water (3x the reaction volume) to precipitate the crude 5-methoxyindole.
Extract the aqueous layer with ethyl acetate (3x).
Critical Step: Wash the combined organic layers with saturated aqueous NaHCO3 until the aqueous phase reaches pH 7-8. Causality: Residual acetic acid concentrated during solvent evaporation will auto-catalyze the degradation of the indole product.
Wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Purify via silica gel flash chromatography or recrystallization (ethanol/water) to yield the pure 5-methoxyindole.
References
The Fischer Indole Synthesis: A Technical Guide to the Preparation of 5-Methoxyindoles - benchchem.com -
Technical Support Center: Synthesis of 5-Methoxyindoles - benchchem.com -
Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid
Technical Support Center: Purification of (5-Methoxy-1H-indol-3-yl)methanol
Welcome to the Application Support Knowledge Base. As a Senior Application Scientist, I frequently consult with researchers who have lost weeks of synthetic effort attempting to purify indole-3-carbinol derivatives.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Knowledge Base.
As a Senior Application Scientist, I frequently consult with researchers who have lost weeks of synthetic effort attempting to purify indole-3-carbinol derivatives. (5-Methoxy-1H-indol-3-yl)methanol is a highly valuable intermediate in drug development, but it is notoriously unstable. This guide is designed to replace trial-and-error with field-proven, mechanistically grounded, and self-validating protocols to ensure the structural integrity of your target compound.
Part 1: The Mechanistic Root Cause (Why Standard Methods Fail)
To successfully purify this compound, you must first understand why it degrades. Indole-3-carbinols are highly sensitive to acidic environments[1]. The hydroxyl group at the C3-benzylic/allylic position is prone to rapid elimination under mildly acidic conditions—such as those found on the surface of standard, untreated silica gel (which typically has a pH of 4.5–5.5).
This elimination forms a highly reactive vinylogous iminium intermediate. Once formed on the column, this intermediate acts as an electrophile, rapidly reacting with other indole molecules to form 3,3'-diindolylmethane (DIM) analogs and complex, intractable polymeric mixtures[2],[3].
Logical relationship of acid-catalyzed degradation of indole-3-methanols on standard silica gel.
Part 2: Troubleshooting FAQs
Q1: My crude NMR looks clean, but after silica gel chromatography, I get a complex mixture with massive streaking on TLC. What happened?A: You are observing acid-catalyzed polymerization[1]. The silica gel acted as a solid-state acid catalyst, converting your pure monomer into a mixture of DIM and higher-order oligomers. Standard silica gel cannot be used for this compound without chemical deactivation.
Q2: How do I properly deactivate the silica gel to prevent this?A: You must neutralize the acidic silanol groups on the silica gel by adding 1–3% triethylamine (Et
3
N) to your mobile phase[4]. However, simply running the compound in this solvent is not enough. The neutralization of silica by Et
3
N is an exothermic reaction. If this heat is released while your compound is on the column, thermal degradation will occur. You must pre-pack and flush the column with the Et
3
N-doped solvent before loading your sample.
Q3: I used 1% Et
3
N, but my recovery is still low (<40%). What else can I optimize?A: Time and temperature are your remaining enemies. Flash chromatography must be rapid. Use positive pressure to minimize the compound's residence time on the solid support. Furthermore, during the concentration of your fractions, keep the rotary evaporator bath below 30°C. Indole-3-methanols are thermally labile and will condense upon prolonged heating.
Q4: Can I just skip column chromatography entirely?A: Yes, and this is highly recommended if your synthetic route permits. If you synthesized (5-methoxy-1H-indol-3-yl)methanol via the sodium borohydride (NaBH
4
) reduction of 5-methoxy-1H-indole-3-carbaldehyde, the reaction is often exceptionally clean. Many leading structural activity relationship (SAR) studies isolate the resulting alcohol via simple liquid-liquid extraction and use it directly in the next step without further purification to bypass chromatographic degradation entirely[5].
Part 3: Validated Standard Operating Procedure (SOP)
If chromatography is strictly required, use the following self-validating protocol for Triethylamine-Deactivated Flash Chromatography.
Step-by-step workflow for the deactivated silica gel chromatography of indole-3-methanols.
Step-by-Step Methodology:
Solvent Preparation: Prepare your desired eluent system (e.g., Hexane/Ethyl Acetate) and add exactly 2% (v/v) Triethylamine (Et
3
N)[4].
Column Packing: Slurry-pack the silica gel using the Et
3
N-doped solvent.
Column Flushing (Critical): Push at least 2 to 3 column volumes of the solvent through the packed bed.
Self-Validation Checkpoint 1: Collect a drop of the eluent exiting the column and spot it on wet pH paper. It must read pH > 8. If it is neutral or acidic, the silica is not fully deactivated. Continue flushing until basic.
Sample Loading: Dissolve your crude (5-methoxy-1H-indol-3-yl)methanol in the absolute minimum volume of solvent (use a few drops of DCM if necessary) and load it onto the column head.
Rapid Elution: Apply positive pressure. Do not let the column run by gravity. The total time the compound spends on the column should be under 20 minutes.
Fraction Analysis:
Self-Validation Checkpoint 2 (2D-TLC): To prove your compound survived, spot a fraction on a TLC plate and run it. Dry the plate, rotate it 90 degrees, and run it again in the same solvent. If the spot lies perfectly on the diagonal, your compound is stable. If spots appear off the diagonal, degradation is actively occurring on the silica.
Concentration: Pool the product-containing fractions. Evaporate under reduced pressure with the water bath set to no higher than 30°C . Backfill the flask with Argon to prevent oxidative discoloration.
Part 4: Quantitative Matrix Comparison
To aid in experimental design, the following table summarizes the expected outcomes when utilizing different stationary phases for the purification of indole-3-carbinol derivatives.
Note: If scaling up to process chemistry levels, Reverse Phase (C18) or direct crystallization is highly preferred over normal-phase silica due to the inherent instability of the target.
References
Synthesis and Biological Evaluation of a γ-Cyclodextrin-based Formulation of the Anticancer Agent 5,6,11,12,17,18,23,24-Octahydrocyclododeca[1,2-b:4,5-b':7,8-b'':10,11-b''']tetraindole. National Institutes of Health (NIH). Available at:[Link]
A New Indole-3-Carbinol Tetrameric Derivative Inhibits Cyclin-dependent Kinase 6 Expression, and Induces G1 Cell Cycle Arrest in Both Estrogen-dependent and Estrogen-independent Breast Cancer Cell Lines. AACR Journals. Available at:[Link]
Heating conversion of indole-3-carbinol into N-substituted oligomers with anti-melanoma effect. National Institutes of Health (NIH). Available at:[Link]
High Target Homology Does Not Guarantee Inhibition: Aminothiazoles Emerge as Inhibitors of Plasmodium falciparum. ACS Publications. Available at:[Link]
Solvent Systems for Flash Column Chromatography. Department of Chemistry: University of Rochester. Available at:[Link]
A New Method for Rapid Determination of indole-3-carbinol and Its Condensation Products in Nutraceuticals Using Core-Shell Column Chromatography Method. PubMed (NIH). Available at:[Link]
Technical Support Center: Optimizing Reaction Conditions for (5-Methoxy-1H-indol-3-yl)methanol Derivatives
Welcome to the Application Scientist Support Center. Working with indole-3-carbinol (I3C) derivatives, specifically (5-methoxy-1H-indol-3-yl)methanol, presents unique synthetic challenges.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Center. Working with indole-3-carbinol (I3C) derivatives, specifically (5-methoxy-1H-indol-3-yl)methanol, presents unique synthetic challenges. This guide provides mechanistic troubleshooting, optimized protocols, and data-driven solutions to help you achieve high-yielding nucleophilic substitutions while suppressing unwanted polymerization.
Q: Why does my (5-methoxy-1H-indol-3-yl)methanol polymerize or form dimers instead of the desired substitution product?
A: The core issue lies in the intrinsic metabolic and chemical instability of the indole-3-methanol scaffold[1]. Under acidic conditions, the benzylic hydroxyl group is protonated and rapidly eliminated as water. This generates a highly electrophilic 3-methylene-3H-indole (vinylogous iminium) intermediate[2].
Because the indole ring is inherently electron-rich—a property amplified by the electron-donating 5-methoxy group—unreacted starting material or other indole species in the mixture will rapidly attack this iminium ion. This thermodynamically favored side reaction leads to 3,3'-diindolylmethanes (DIMs) or complex oligomers[2]. To prevent this, you must avoid strong Brønsted acids and instead use mild Lewis acids or transition metal catalysts that maintain a low, steady-state concentration of the reactive intermediate[3].
Reaction pathways of (5-methoxy-1H-indol-3-yl)methanol highlighting the iminium intermediate.
Section 2: Catalyst and Solvent Optimization
Q: How do I select the right catalyst and solvent to maximize nucleophilic substitution yields?
A: The choice of catalyst dictates the activation pathway and the lifetime of the iminium intermediate. For carbon-carbon bond formation (e.g., arylation), dynamic kinetic cross-coupling using Nickel catalysis has proven highly effective for indole-3-methanols, as it bypasses the traditional ionic dimerization pathway[4]. For carbon-heteroatom bonds (e.g., amination, etherification), mild Lewis acids or Iridium-based catalysts are preferred[3]. Solvents must be strictly non-nucleophilic unless the solvent itself is the intended reactant.
Table 1: Quantitative Comparison of Optimization Parameters
Catalyst System
Solvent
Temp (°C)
Target Reaction
Selectivity / Yield Notes
NiCl2(dme) / dtbbpy
DMA
25–40
C-C Arylation
High (70-85%) ; avoids DIM formation via radical/Ni-mediated dynamic kinetic coupling[4].
Ir/Mg4AlO (1 mol%)
Methanol / Toluene
100–150
C-N / C-C Coupling
Moderate to High ; controlled intermediate generation prevents self-condensation[3].
InCl3 (10 mol%)
Dichloromethane
0–25
Nucleophilic Substitution
High (>80%) ; mild Lewis acid prevents over-activation.
HCl / H2SO4 (Aqueous)
Water / Ethanol
37
Dimerization (DIMs)
Low for cross-coupling ; exclusively yields diindolylmethanes due to rapid ionic condensation[2].
Section 3: Standardized Experimental Workflows
Q: What is the recommended protocol for a clean nucleophilic substitution of (5-methoxy-1H-indol-3-yl)methanol?
A: To ensure a self-validating and reproducible system, follow this mild Lewis-acid catalyzed methodology. The causality behind this protocol is strict temperature control and immediate quenching, which prevents runaway oligomerization.
Preparation & Degassing: Flame-dry a Schlenk flask. Dissolve 1.0 equiv of (5-methoxy-1H-indol-3-yl)methanol and 1.2 equiv of your target nucleophile (e.g., an amine or thiol) in anhydrous, degassed Dichloromethane (DCM) to achieve a 0.1 M concentration.
Causality: Degassing prevents oxidative degradation of the electron-rich 5-methoxyindole core.
Temperature Control: Cool the mixture to 0 °C using an ice bath.
Catalyst Addition: Slowly add 10 mol% of anhydrous InCl3.
Causality: InCl3 acts as a mild Lewis acid, generating the iminium ion at a controlled, slow rate. This heavily favors cross-coupling with the nucleophile over dimerization.
Reaction Monitoring (Self-Validation Step): Stir for 2 hours, allowing the reaction to slowly warm to room temperature. Pull a 10 µL aliquot, quench immediately in a vial containing 100 µL of Et3N in DCM, and analyze via TLC or LC-MS. The absence of the dimer mass (approx. 2x monomer mass minus H2O) validates that the catalyst loading and temperature are optimal.
Quenching: Once the starting material is consumed, quench the reaction strictly with a mild base (e.g., saturated aqueous NaHCO3 or Triethylamine) to neutralize the Lewis acid and halt any further intermediate generation.
Purification: Extract with DCM, dry over Na2SO4, and purify via flash column chromatography. Use neutral or basic alumina, as the slight acidity of standard silica gel can sometimes degrade the final product.
Standardized workflow for the catalytic nucleophilic substitution of indole-3-methanols.
Section 4: Advanced Troubleshooting FAQs
Q: I am observing oxidation of the 5-methoxyindole core during the reaction. How can I prevent this?A: The 5-methoxy group strongly donates electron density into the indole ring, making the C2 and C3 positions highly susceptible to oxidative degradation by atmospheric oxygen or trace peroxides found in ethereal solvents (like THF or Diethyl Ether).
Solution: Always use freshly distilled, peroxide-free solvents. Run the reaction under a strict Argon atmosphere. If the problem persists, adding a radical scavenger such as BHT (butylated hydroxytoluene) at 1 mol% can suppress auto-oxidation without interfering with ionic Lewis-acid catalyzed pathways.
Q: My yield is low due to poor solubility of the starting material in DCM. What are the best practices?A: (5-Methoxy-1H-indol-3-yl)methanol can exhibit strong intermolecular hydrogen bonding, reducing its solubility in non-polar halocarbons.
Solution: Do not heat the reaction to force dissolution, as this will trigger immediate polymerization. Instead, switch the solvent to N,N-Dimethylacetamide (DMA) or use a co-solvent system like DCM/Acetonitrile (4:1). DMA is particularly effective and is the standard solvent used in advanced dynamic kinetic cross-coupling protocols for these specific substrates[4].
References
1.[1] Pharmacological Exploitation of Indole-3-Carbinol to Develop Potent Antitumor Agents
Source: Mini-Reviews in Medicinal Chemistry (eurekaselect.com)
URL:[Link]
2.[2] US6001868A - Indole-3-carbinol (I3C) derivatives and methods
Source: Google Patents
URL:
3.[3] Supported Iridium Catalyst for the Green Synthesis of 3,3′-Bis(indolyl)methanes Using Methanol As the Bridging Methylene Source
Source: ACS Sustainable Chemistry & Engineering (acs.org)
URL:[Link]
4.[4] Dynamic Kinetic Cross-Electrophile Arylation of Benzyl Alcohols by Nickel Catalysis
Source: Dalian Institute of Chemical Physics (dicp.ac.cn)
URL:[Link]
Technical Support Center: Scaling Up (5-methoxy-1H-indol-3-yl)methanol Production
Welcome to the technical support center for the synthesis and scale-up of (5-methoxy-1H-indol-3-yl)methanol. This guide is designed for researchers, chemists, and process development professionals.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis and scale-up of (5-methoxy-1H-indol-3-yl)methanol. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to navigate the complexities of moving from bench-scale synthesis to larger-scale production.
Introduction
(5-methoxy-1H-indol-3-yl)methanol is a key building block in the synthesis of various pharmacologically active compounds. However, its production is not without challenges. The inherent reactivity of the indole nucleus and the lability of the 3-hydroxymethyl group present specific hurdles, particularly during scale-up. This guide addresses these challenges head-on, offering scientifically-grounded solutions based on established chemical principles.
Section 1: The Critical Reduction Step - Choosing Your Reagent
The most common and direct route to (5-methoxy-1H-indol-3-yl)methanol is the reduction of its corresponding aldehyde, 5-methoxyindole-3-carboxaldehyde. The choice of reducing agent is the most critical decision in the entire process, directly impacting yield, purity, safety, and cost at scale.
FAQ 1: Which reducing agent is best for scaling up the synthesis of (5-methoxy-1H-indol-3-yl)methanol?
There is no single "best" agent; the optimal choice depends on your specific priorities regarding safety, cost, selectivity, and available equipment. The three most common choices are Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄), and Catalytic Hydrogenation.
The primary challenge stems from two competing side reactions:
Over-reduction (Hydrogenolysis): The benzylic-type alcohol product can be further reduced to the methyl group, yielding the highly undesirable impurity 5-methoxy-3-methylindole (5-methoxyskatole).
Dimerization/Condensation: The product is prone to acid- or heat-catalyzed self-condensation to form bis(5-methoxy-1H-indol-3-yl)methane.[1]
Below is a comparative analysis to guide your decision.
Data Presentation: Comparison of Key Reducing Agents
Feature
Sodium Borohydride (NaBH₄)
Lithium Aluminum Hydride (LiAlH₄)
Catalytic Hydrogenation (e.g., H₂/Pd-C)
Reactivity
Mild
Very Strong
Variable (depends on catalyst, pressure, temp.)
Selectivity
Excellent. Reduces aldehydes/ketones, but not esters or carboxylic acids.[2][3]
Poor. Reduces most carbonyls and can cause over-reduction (hydrogenolysis) of the product.[1][4][5]
Good to Excellent. Can be highly selective for the aldehyde with proper catalyst and condition choice.
Safety (Scale-up)
Good. Relatively safe, stable in air. Reacts with protic solvents to generate H₂, but this is manageable.[3]
Poor. Pyrophoric, reacts violently with water. Requires specialized handling and inert atmosphere.[6][7]
Moderate. Requires high-pressure hydrogenation equipment and careful handling of flammable H₂ gas and potentially pyrophoric catalysts.
Work-up
Simple. Aqueous quench (e.g., NH₄Cl) and extraction.
Complex & Hazardous. Requires careful, multi-step quenching (e.g., Fieser workup) to manage reactive species and aluminum salts.[4]
Moderate to High. Catalyst can be expensive, but can be recycled. Requires significant capital investment in equipment.
Recommendation
Highly Recommended for most applications. Offers the best balance of safety, selectivity, cost, and ease of use for this specific transformation.
Not Recommended for scale-up of this particular molecule due to high risk of over-reduction and significant safety/handling concerns.
A viable alternative, especially for very large scales where catalyst recycling is economical. Requires process optimization to avoid indole ring reduction.
Logical Relationship: Selecting a Reducing Agent
The following decision tree illustrates the thought process for selecting the appropriate reducing agent for this synthesis.
Caption: Decision tree for selecting a reducing agent.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and work-up.
Issue 1: Low Yield and Presence of a Major Impurity with a Higher Molecular Weight.
Q: My reaction with NaBH₄ shows complete consumption of the starting aldehyde, but the final yield of (5-methoxy-1H-indol-3-yl)methanol is low. I see a significant spot on my TLC and a mass spec peak corresponding to roughly double the product mass.
A: This is a classic sign of product dimerization. The target molecule, a 3-hydroxymethylindole, is highly susceptible to self-condensation under acidic or even neutral conditions upon heating, forming the bis(indolyl)methane impurity.[1][9] The indole nitrogen is not basic enough to prevent the protonation of the hydroxyl group, which then leaves as water to form a resonance-stabilized carbocation. This electrophile is rapidly attacked by another molecule of the product.
Troubleshooting Steps:
Maintain a Basic pH during Work-up and Extraction: The work-up quench should be neutral to slightly basic. Avoid strong acids. Using a saturated sodium bicarbonate (NaHCO₃) or a dilute potassium carbonate (K₂CO₃) solution for washes is recommended over water or brine alone.
Avoid Overheating: Concentrate the product solution at low temperatures (e.g., < 40°C) on the rotary evaporator. Do not leave the isolated product heating on the evaporator after the solvent is removed.
Purify Promptly: Do not store the crude product for extended periods. Proceed with purification (recrystallization or chromatography) as soon as possible after work-up.
Diagram: Major Side Reaction Pathways
Caption: Key reaction and competing side-reaction pathways.
Issue 2: Presence of 5-Methoxy-3-methylindole Impurity.
Q: I used LiAlH₄ and my final product is contaminated with a significant amount of 5-methoxy-3-methylindole. How can I avoid this?
A: This is due to hydrogenolysis, a known side reaction when using powerful hydride donors like LiAlH₄ on benzylic alcohols.[1] While NaBH₄ is the recommended alternative, if you must use LiAlH₄ (for example, to simultaneously reduce another functional group like an ester), you can minimize this side reaction through careful procedural control.
Troubleshooting Steps:
Use Inverse Addition: Add the LiAlH₄ solution slowly to the solution of the aldehyde.[6] This ensures the reducing agent is never in large excess, which disfavors the second reduction step (hydrogenolysis).
Maintain Low Temperatures: Run the reaction at 0°C or even lower (e.g., -15°C). Do not let the reaction warm to room temperature until the starting material is consumed (monitored by TLC).
Consider a Milder, Modified Hydride: For some applications, a sterically hindered and less reactive hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) can reduce aldehydes to alcohols without affecting other groups and with a lower risk of over-reduction.[10]
Issue 3: Difficult and Unsafe Work-up at Scale.
Q: My lab-scale LiAlH₄ reaction worked, but scaling it up has become a major safety concern, especially the work-up. How can I manage this?
A: This is a primary reason LiAlH₄ is avoided in large-scale processes. The quench is highly exothermic and generates large volumes of hydrogen gas. The resulting aluminum salts can form gelatinous precipitates that make extraction and filtration extremely difficult.
Troubleshooting Steps:
Switch to NaBH₄: The most robust solution is to re-develop the process using sodium borohydride, which has a much safer and simpler aqueous work-up.[8]
Use a Safer Aluminum Hydride Alternative: Reagents like Vitride® (sodium bis(2-methoxyethoxy)aluminum hydride) are sometimes used as safer, non-pyrophoric liquid alternatives to LiAlH₄, though they are still highly reactive.[7][11]
If You Must Use LiAlH₄, Use a Validated Quench Protocol: The Fieser workup is a standard, carefully controlled method. For a reaction with 'X' grams of LiAlH₄ in a solvent like THF, cool the mixture to 0°C and add sequentially and slowly:
'X' mL of water
'X' mL of 15% aqueous NaOH
'3X' mL of water
This procedure is designed to produce granular aluminum salts that can be easily filtered off.[4] Always perform this in a well-ventilated fume hood and behind a blast shield.
Section 3: Purification and Stability
FAQ 2: What is the best method for purifying the final product at a multi-gram scale?
A: While column chromatography is excellent for high purity at the milligram-to-gram scale, it becomes costly and inefficient at larger scales.[12] Recrystallization is the preferred method for purifying multi-gram to kilogram quantities of (5-methoxy-1H-indol-3-yl)methanol, provided it is a solid and a suitable solvent system can be found.[13]
Troubleshooting Recrystallization:
Problem: Product oils out or fails to crystallize.
Solution: The solvent system may be inappropriate. The ideal solvent should dissolve the compound when hot but not when cold. Use a solvent pair system. Good starting points for indole-alcohols are mixed solvent systems like Ethyl Acetate/Hexane, Methanol/Water, or Dichloromethane/Petroleum Ether.[9][13] Start by dissolving the crude product in a minimum of the more polar "good" solvent (e.g., Methanol) at an elevated temperature, then slowly add the less polar "poor" solvent (e.g., Water) until turbidity persists. Re-heat to clarify and then cool slowly.
Problem: Product crystallizes with low purity.
Solution: Ensure slow cooling. Rapid cooling traps impurities. Allow the solution to cool to room temperature naturally before moving it to an ice bath. If purity is still low, a second recrystallization may be necessary.
FAQ 3: How should I store the purified (5-methoxy-1H-indol-3-yl)methanol?
A: Due to its propensity to dimerize, the purified product should be stored under conditions that minimize this degradation pathway.
Temperature: Store at low temperatures (e.g., < 4°C).
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to protect from air and moisture.
Light: Store in an amber vial or a container protected from light.
Section 4: Experimental Protocols
Protocol 1: Recommended Scale-Up Synthesis via Sodium Borohydride Reduction
This protocol is designed for safety, selectivity, and scalability.
Workflow Diagram:
Caption: Recommended workflow for NaBH₄ reduction.
Step-by-Step Methodology:
Reaction Setup: To a suitably sized reaction vessel equipped with a mechanical stirrer and a thermometer, charge 5-methoxyindole-3-carboxaldehyde (1.0 eq). Add methanol (approx. 10-15 mL per gram of aldehyde).
Cooling: Stir the mixture to dissolve the aldehyde and cool the vessel in an ice/water bath to an internal temperature of 0-5°C.
Reagent Addition: Slowly add sodium borohydride (NaBH₄, approx. 1.2 eq) in small portions, ensuring the internal temperature does not exceed 10°C. The reaction is exothermic and will generate hydrogen gas. Ensure adequate ventilation.
Reaction Monitoring: Stir the reaction mixture at 0-5°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:7 Ethyl Acetate/Hexane mobile phase). The reaction is typically complete within 1-2 hours.
Work-up: Once the starting material is consumed, slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution while maintaining cooling.
Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator, keeping the bath temperature below 40°C.
Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (< 40°C) to yield the crude product as a solid.
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford (5-methoxy-1H-indol-3-yl)methanol as a pure, crystalline solid.[13]
References
The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride - ResearchG
Technical Support Center: Synthesis of 5-Methoxyindoles - Benchchem. (URL not provided)
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives - Master Organic Chemistry. [Link]
Experiment 5 Reductions with Lithium Aluminium Hydride - University of Oxford. (URL not provided)
Exploration of Aberrant Behaviour of Grignard Reagents with Indole-3-carboxaldehyde: Application to the Synthesis of Turbomycin B and Vibrindole A Derivatives - ResearchGate. [Link]
Enantioselective Grignard Reactions in Total Synthesis: Development of Asymmetric Methodology, Exploration of New Targets and their Biological Testing - University College Dublin. (URL not provided)
An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins - MDPI. [Link]
Catalytic Hydrogenation and Dehydrogenation of Heterocyclic Compounds through sp3-CH Bond Activ
Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H) - Semantic Scholar. [Link]
5-Methoxyindole-3-Carboxaldehyde | Drug Information, Uses, Side Effects, Chemistry - Pharmacompass. [Link]
alternative, cost effective synthesis of (3-(2- (dimethylamino) ethyl)-1h-indol-5-yl) methanol from 5-bromo-1h-indole - ResearchGate. [Link]
New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC. [Link]
Optimization and Scaling up of the Azaindole Derivatives Synthesis - ResearchGate. [Link]
Application Notes and Protocols for the Purification of [1-(4-methylbenzyl)-1H-indol-3-yl]methanol - Benchchem. (URL not provided)
Purification Strategies for Flavones and Related Compounds - Teledyne Labs. [Link]
A General and Scalable Synthesis of Polysubstituted Indoles - MDPI. [Link]
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - ACS Publications. [Link]
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances. [Link]
A Convenient One-pot Synthesis of N-Aryl Indole-3-carbonitriles via Halogenation of Enamines Followed by Zn(OAc)2•2H2O-Mediated - The Royal Society of Chemistry. (URL not provided)
Recent Progress of Hydrogenation and Hydrogenolysis Catalysts Derived from Layered Double Hydroxides - MDPI. [Link]
Convenient One-pot Synthesis of N-Aryl Indole-3-carbonitriles via Halogenation of Enamines Followed by Zn(OAc)2•2H2O-Mediated - The Royal Society of Chemistry. (URL not provided)
stability of 5-Methoxytryptamine in aqueous solutions over time - Benchchem. (URL not provided)
PURIFICATION AND FRACTIONAL ANALYSIS OF METHANOLIC EXTRACT OF WEDELIA TRILOBATA POSSESSING APOPTOTIC AND ANTI-LEUKEMIC ACTIVITY - PMC. [Link]
Comparative Biological Activity of 5-Methoxyindole Derivatives: A Technical Guide for Drug Development
The 5-methoxyindole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for numerous endogenous signaling molecules (e.g., melatonin, 5-methoxytryptophan) and highly potent...
Author: BenchChem Technical Support Team. Date: April 2026
The 5-methoxyindole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for numerous endogenous signaling molecules (e.g., melatonin, 5-methoxytryptophan) and highly potent synthetic therapeutic agents[1]. The electron-donating nature of the 5-methoxy group enriches the electron density of the indole ring, significantly altering its hydrogen-bonding capacity, lipophilicity, and target-binding kinetics[2].
As a Senior Application Scientist, I have observed that strategically functionalizing this core allows researchers to fine-tune biological activity across a broad spectrum of targets—from G-protein coupled receptors (GPCRs) to intracellular apoptotic pathways[3][4]. This guide objectively compares the biological performance of various 5-methoxyindole derivatives, providing actionable experimental frameworks and self-validating protocols to ensure robust data generation in drug development pipelines.
Derivatives of 5-methoxytryptamine (5-MT) are potent modulators of the 5-HT4 receptor, a critical GPCR involved in gastrointestinal motility and neurological function[3][5]. Substitutions on the aliphatic amine of the 5-methoxyamine scaffold dictate whether the compound acts as a full or partial agonist. For instance, specific 5-MT derivatives exhibit high affinity (pD2 > 8.0) and efficacy comparable to endogenous serotonin (5-HT) in human colon circular muscle preparations[5]. The methoxy group structurally mimics serotonin's 5-OH group, anchoring the ligand within the receptor's binding pocket[3].
Anticancer and Antiproliferative Efficacy
Tethering the 5-methoxyindole moiety to other pharmacophores, such as isatin (1H-indole-2,3-dione), yields potent antiproliferative conjugates[1]. Recent evaluations of 5-methoxyindole tethered C-5 functionalized isatins demonstrated that N-benzyl and N-phenyl substitutions significantly enhance cytotoxicity against human cancer cell lines (e.g., A-549, HT-29)[6]. These compounds disrupt the cell cycle by lengthening the G1 phase and reducing the S and G2/M phases, frequently outperforming standard chemotherapeutics like sunitinib in specific in vitro models[1][6].
Anti-inflammatory and Antioxidant Properties
Endogenous metabolites like 5-methoxytryptophan (5-MTP) exhibit profound anti-inflammatory activity by inhibiting COX-2 overexpression at the transcriptional level, bypassing the adverse cardiovascular effects associated with direct COX-2 enzymatic inhibitors[4]. Furthermore, synthetic 5-methoxyindole carboxylic acid (5MICA) hydrazones demonstrate exceptional radical scavenging capabilities. Specifically, 3,4-dihydroxybenzaldehyde hydrazone derivatives effectively neutralize superoxide and hypochlorite ions, preventing iron-induced oxidative damage in neurodegenerative models[7].
Quantitative Data Comparison
Compound Class / Derivative
Primary Biological Target
Key Performance Metric
Reference Standard
Causality of Efficacy
5-Methoxytryptamine Analogs
5-HT4 Receptor
pD2 = 8.8 - 9.3
Serotonin (pD2 ~8.5)
Methoxy group mimics serotonin's 5-OH, stabilizing receptor binding via hydrogen bonding[3].
To ensure scientific integrity, every protocol must act as a self-validating system. This means incorporating internal controls that immediately flag assay failure, rather than discovering anomalies during downstream data analysis.
Protocol 1: Radioligand Binding Assay for 5-HT4 Receptor Affinity
Purpose: To quantify the binding affinity (Ki) of synthesized 5-methoxyindole derivatives.
Causality: Using [3H]-GR113808 as a highly selective radioligand ensures that displacement is exclusively mediated by 5-HT4 interactions, eliminating noise from 5-HT3 or 5-HT1 cross-reactivity[3].
Membrane Preparation: Homogenize HEK-293 cells stably expressing human 5-HT4 receptors in 50 mM HEPES buffer (pH 7.4) containing protease inhibitors.
Self-Validation Step: Run a Bradford assay to confirm protein concentration; variations >10% between biological replicates invalidate the kinetic calculations.
Incubation: Add 50 µg of membrane protein to 96-well plates. Add [3H]-GR113808 (0.2 nM final concentration) and varying concentrations of the 5-methoxyindole derivative (10⁻¹¹ to 10⁻⁴ M).
Non-Specific Binding (NSB) Control: Include wells with 10 µM unlabeled serotonin.
Self-Validation Step: If NSB exceeds 15% of total binding, the membrane washing step is insufficient, and the assay must be aborted to prevent false-positive affinity readings.
Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding). Wash three times with ice-cold buffer. Measure radioactivity using a liquid scintillation counter.
Data Analysis: Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Protocol 2: In Vitro Antiproliferative Assay (MTT Method)
Purpose: To evaluate the cytotoxicity of 5-methoxyindole-isatin conjugates.
Causality: The MTT assay measures mitochondrial metabolic rate. Because 5-methoxyindole derivatives often induce G1 phase arrest rather than immediate necrosis[6], a 72-hour incubation is strictly required to capture true antiproliferative effects.
Cell Seeding: Seed A-549 and HT-29 cells at 5,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO2.
Compound Treatment: Treat cells with serial dilutions of the derivatives (0.1 to 100 µM).
Self-Validation Step: Include a vehicle control (0.1% DMSO) and a positive control (Sunitinib). If the Sunitinib IC50 deviates from the established ~8.11 µM baseline[1], the cell line passage is compromised or over-confluent.
Labeling: After 72 hours, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. The functional mitochondrial reductases will convert the yellow tetrazolium into purple formazan.
Solubilization: Discard media and dissolve formazan crystals in 150 µL DMSO.
Quantification: Read absorbance at 570 nm. Calculate cell viability relative to the vehicle control.
Self-validating high-throughput screening workflow for 5-methoxyindole derivatives.
References
Coupar, I. M., et al. (2012). "Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors." Journal of Pharmacy and Pharmacology. URL: [Link]
Brudeli, B., et al. (2003). "5-HT4 Receptor Ligands: Applications and New Prospects." Journal of Medicinal Chemistry. URL: [Link]
Almutairi, M. S., et al. (2019). "Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins." Drug Design, Development and Therapy. URL: [Link]
Oosthuizen, et al. (2024). "Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties." MDPI. URL: [Link]
Wu, K. K., et al. (2014). "5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis." Journal of Biomedical Science. URL: [Link]
Gribble, G. W. (2010). "Synthesis, reactivity and biological properties of methoxy-activated indoles." Advances in Heterocyclic Chemistry. URL: [Link]
Comparative Analysis of 5-Methoxyindole Derivatives and Alternative Serotonin Receptor Agonists
The 5-Methoxyindole Scaffold in Serotonergic Pharmacology The 5-methoxyindole core is a privileged structural motif in neuropharmacology. By substituting the 5-hydroxy group of endogenous serotonin (5-HT) with a methoxy...
Author: BenchChem Technical Support Team. Date: April 2026
The 5-Methoxyindole Scaffold in Serotonergic Pharmacology
The 5-methoxyindole core is a privileged structural motif in neuropharmacology. By substituting the 5-hydroxy group of endogenous serotonin (5-HT) with a methoxy group, the lipophilicity of the molecule is significantly increased, enhancing blood-brain barrier permeability. Furthermore, this modification alters the electronic properties of the indole ring, fundamentally shifting the ligand's affinity, potency, and functional selectivity across the 5-HT receptorome.
This guide provides a rigorous comparative analysis of 5-methoxyindole derivatives—such as 5-methoxytryptamine (5-MT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT)—against other standard serotonin receptor agonists.
Quantitative Pharmacodynamic Comparison
To establish a baseline for drug development, it is critical to compare the 5-methoxyindole class against endogenous ligands and synthetic standards from divergent chemical classes (e.g., phenethylamines and aminotetralins).
Table 1: Pharmacodynamic Profile of Key Serotonin Receptor Agonists
Compound
Structural Class
Primary Target(s)
5-HT2A EC₅₀ (nM)
Efficacy (Emax)
Key Characteristics
5-Methoxytryptamine (5-MT)
5-Methoxyindole
Pan-agonist (5-HT1/2/4/6/7)
~0.5 - 0.7
Full
Highly potent in vitro; rapid MAO metabolism renders it orally inactive[1].
5-MeO-DMT
5-Methoxyindole
5-HT1A, 5-HT2A
~3.87
Full
Potent agonist; ~7.7-fold lower 5-HT2A potency than 5-MT[1],[2].
Standard reference agonist; lacks indole core, highly selective[4].
8-OH-DPAT
Aminotetralin
5-HT1A, 5-HT7
N/A (Inactive)
Full (at 1A)
Gold standard for 5-HT1A/7 selective activation; structurally distinct[5].
Serotonin (5-HT)
Indoleamine
Pan-agonist
~10 - 20
Full
Endogenous ligand; baseline reference for maximum efficacy[5].
Divergent GPCR Signaling Pathways
Serotonin receptors exhibit diverse G-protein coupling. The pharmacological profile of a 5-methoxyindole agonist is defined by its functional selectivity—its ability to stabilize specific receptor conformations that preferentially activate either the Gi/o pathway (e.g., 5-HT1A) or the Gq/11 pathway (e.g., 5-HT2A)[2].
Divergent GPCR signaling pathways activated by 5-methoxyindole derivatives.
Validated Experimental Methodologies
To accurately profile these agonists, assays must be designed as self-validating systems . Below are the gold-standard protocols for measuring Gi and Gq activation, complete with the mechanistic causality driving the experimental design.
Protocol A: Live-Cell cAMP Assay for Gi-Coupled Receptors (5-HT1A)
This protocol utilizes a genetically encoded luciferase biosensor (e.g., GloSensor) to measure real-time cAMP dynamics[6].
Mechanistic Rationale (The "Why"):
GPCRs coupled to the Gi/o pathway inhibit adenylyl cyclase (AC), leading to a decrease in intracellular cAMP[7]. Because basal cAMP levels in resting HEK293T cells are near the lower limit of detection, observing a further decrease is statistically unreliable. By pre-stimulating the cells with Forskolin —a direct activator of AC—we artificially elevate the intracellular cAMP pool[8]. Subsequent addition of a Gi-coupled agonist suppresses this elevated cAMP production, resulting in a robust, measurable drop in luminescence.
Step-by-Step Workflow:
Cell Preparation: Seed HEK293T cells co-transfected with the 5-HT1A receptor and the cAMP biosensor plasmid into a 96-well white plate.
Pre-equilibration: Add the luciferase substrate reagent and incubate for 2 hours at 37°C to allow steady-state basal luminescence[6].
Self-Validation (Antagonist Control): To specific control wells, add 10 μM WAY-100635 (a selective 5-HT1A antagonist) and incubate for 15 minutes. Logic: If the subsequent signal drop is blocked in these wells, it proves the effect is strictly 5-HT1A-mediated, ruling out off-target cytotoxicity.
Forskolin Stimulation: Add 10 μM Forskolin to all wells to spike cAMP levels.
Agonist Addition: Add the 5-methoxyindole test compound (e.g., 5-MeO-DMT) across a 10-point concentration gradient.
Kinetic Readout: Measure luminescence continuously for 30 minutes. Calculate the EC₅₀ based on the maximum reduction in the Forskolin-induced signal.
Step-by-step workflow for the live-cell cAMP assay used to evaluate Gi-coupled receptors.
Protocol B: Intracellular Calcium Flux Assay for Gq-Coupled Receptors (5-HT2A)
Mechanistic Rationale (The "Why"):
5-HT2A receptors couple to Gq proteins, activating Phospholipase C (PLC) to cleave PIP2 into IP3, which triggers Ca²⁺ release from the endoplasmic reticulum. To measure this, cells are loaded with Fluo-4 AM. The acetoxymethyl (AM) ester modification masks the carboxyl groups of the fluorophore, rendering it lipophilic and allowing it to passively diffuse across the cell membrane. Once inside, ubiquitous intracellular esterases cleave the AM groups, trapping the hydrophilic, active dye in the cytosol. Upon binding the released Ca²⁺, Fluo-4 undergoes a conformational change that dramatically increases its fluorescence at 516 nm.
Step-by-Step Workflow:
Dye Loading: Incubate 5-HT2A-expressing CHO-K1 cells with 2 μM Fluo-4 AM and 0.04% Pluronic F-127 (to aid dye dispersion) for 45 minutes at 37°C.
Washing: Wash cells thrice with assay buffer (HBSS + 20 mM HEPES) to remove extracellular dye, reducing background noise.
Self-Validation (Antagonist Control): Pre-incubate control wells with 1 μM Ketanserin (a 5-HT2A antagonist).
Agonist Addition & Readout: Inject the test compound (e.g., 5-MT) using an automated fluorescent plate reader (e.g., FLIPR) and record fluorescence at 1-second intervals for 3 minutes. The peak fluorescence minus baseline (ΔF/F0) is used to calculate the EC₅₀.
References
Source: wikipedia.
Source: nih.
Source: mdpi.
Source: nih.
Source: wikipedia.
Source: revvity.
Title: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs)
Comparative Study of the Radical Scavenging Properties of 5-Methoxyindole Derivatives: A Technical Guide
The 5-methoxyindole scaffold is a privileged pharmacophore in redox biology and neuropharmacology. Endogenous indoleamines—such as melatonin and 5-methoxytryptamine—alongside synthetic derivatives like 5-methoxyindole ca...
Author: BenchChem Technical Support Team. Date: April 2026
The 5-methoxyindole scaffold is a privileged pharmacophore in redox biology and neuropharmacology. Endogenous indoleamines—such as melatonin and 5-methoxytryptamine—alongside synthetic derivatives like 5-methoxyindole carboxylic acid (5MICA) hydrazones, exhibit profound radical scavenging properties. Understanding the structure-activity relationships (SAR) and the analytical frameworks required to quantify these properties is critical for developing next-generation neuroprotective and antioxidant therapeutics.
This guide objectively compares the radical scavenging performance of key 5-methoxyindole derivatives, dissects the causality behind their mechanistic pathways, and provides self-validating experimental protocols for robust laboratory evaluation.
Mechanistic Pathways of Indole Radical Scavenging
The antioxidant capacity of 5-methoxyindoles is fundamentally governed by the electron-donating effect of the C5-methoxy group, which enriches the electron density of the indole pyrrole ring. Radical scavenging occurs primarily through two parallel mechanisms: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) .
Experimental data indicates that the C2-C3 double bond serves as the primary "antioxidant hotspot." When electrophilic reactive oxygen species (ROS) attack this site, the indole undergoes oxidative degradation into highly stable, non-toxic metabolites (e.g., cyclic 3-hydroxymelatonin or AFMK) [3]. The presence of specific side chains (such as the acetamido group in melatonin) further stabilizes the resulting radical intermediates, preventing prooxidant toxicity.
Fig 1: Mechanistic pathways of ROS neutralization by the 5-methoxyindole pharmacophore.
Comparative Performance Analysis
To contextualize the efficacy of these compounds, we must compare their performance across standardized assays: ABTS (measuring electron transfer), ORAC (measuring peroxyl radical absorbance), and specialized chemiluminescence assays for superoxide/hypochlorite scavenging.
Melatonin consistently emerges as the most potent endogenous radical scavenger, outperforming its methoxylated analogs like 5-methoxytryptamine (5-MT) and 5-methoxyindole acetic acid (5-MIAA) [1]. However, novel synthetic derivatives, such as 3,4-dihydroxybenzaldehyde hydrazones of 5MICA, demonstrate superior targeted scavenging against superoxide anions without triggering iron-induced prooxidant toxicity [2].
Quantitative Radical Scavenging Data
Derivative
ABTS Scavenging Potency
ORAC Value (Trolox Eq.)
Primary Mechanism
Key Structural Feature & Causality
Melatonin
+++++
~2.5
SET / HAT
N-acetyl group stabilizes the tricyclic structure during oxidative degradation, prolonging the scavenging cascade.
5-Methoxytryptamine (5-MT)
++++
~2.0
SET / HAT
Basic amine alters the local pH microenvironment but lacks the stabilizing acetyl group, reducing overall capacity by ~0.5 Trolox equivalents.
5-Methoxyindole (5-MI)
++
~1.5
SET
Unsubstituted C3 limits radical stabilization, making it less effective than substituted indoleamines.
5-Methoxyindole acetic acid (5-MIAA)
+++
N/A
SET
Acidic side chain can artifactually lower assay pH; requires buffering to accurately measure SET kinetics.
5MICA-Hydrazone (3,4-diOH)
+++++
N/A (High Superoxide)
HAT / SET
Catechol moiety synergizes with the indole core; highly conserved geometry prevents iron-induced prooxidant effects.
Self-Validating Experimental Methodologies
When evaluating indole derivatives, standard protocols often fail due to artifactual interferences (e.g., iron binding, pH shifts). The following protocols are engineered as self-validating systems, ensuring that the measured absorbance strictly correlates with the compound's intrinsic electron-donating capacity.
This assay measures the ability of 5-methoxyindoles to reduce the intensely green ABTS•+ radical cation back to its colorless form.
Causality Check: Why not use standard phosphate buffer? Phosphate binds trace iron, acting as a catalyst for artifactual hydroxyl radical formation. Furthermore, acidic derivatives like 5-MIAA lower the pH of unbuffered water, which alters the SET kinetics. We utilize a glycylglycine buffer to lock the pH at 7.4 without chelating iron [1].
Step-by-Step Methodology:
Radical Generation: React 7 mM ABTS stock solution with 2.45 mM potassium persulfate (final concentration) in the dark at room temperature for 12–16 hours. Validation: The solution must reach a stable absorbance of 0.70 (±0.02) at 420 nm before proceeding.
Buffer Preparation: Prepare a 0.1 M glycylglycine buffer and adjust the pH to 7.4. Dilute the ABTS•+ radical solution with this buffer.
Sample Incubation: Add 10 µL of the 5-methoxyindole derivative (dissolved in max 3% ethanol to prevent solvent-induced quenching) to 1 mL of the diluted ABTS•+ solution.
Kinetic Measurement: Incubate for exactly 5 minutes at room temperature. Validation: 5 minutes captures the rapid SET phase characteristic of methoxylated indoles without capturing slow, secondary degradation reactions.
Quantification: Measure the photometric absorbance at 420 nm. Calculate the percentage inhibition and express the results as Trolox Equivalents (TE).
Fig 2: Self-validating workflow for the ABTS radical cation decolorization assay.
Protocol B: Luminol-Enhanced Chemiluminescence for Superoxide Scavenging
For synthetic derivatives like 5MICA hydrazones, evaluating specific reactive oxygen species (ROS) like superoxide (
O2∙−
) is crucial for assessing neuroprotective viability.
Causality Check: We utilize a
KO2
-produced superoxide model rather than a xanthine/xanthine oxidase system for initial screening. Why? Hydrazone derivatives can sometimes directly inhibit the xanthine oxidase enzyme, yielding false-positive "scavenging" results. Using
KO2
isolates the direct radical-chemical interaction [2].
Step-by-Step Methodology:
System Setup: Prepare a reaction mixture containing luminol (0.1 mM) in a potassium phosphate buffer (50 mM, pH 7.4).
Compound Addition: Introduce the 5MICA derivative at varying concentrations (1 µM to 100 µM).
Superoxide Introduction: Inject a standardized solution of Potassium Superoxide (
KO2
) dissolved in dry DMSO to initiate the chemiluminescent reaction.
Signal Integration: Record the chemiluminescence integral over 3 minutes using a microplate luminometer. Validation: A reduction in the light integral directly correlates to the compound intercepting the superoxide radical before it can oxidize luminol.
Conclusion
The 5-methoxyindole core is a highly efficient, versatile electron donor. While endogenous melatonin remains the gold standard for general radical scavenging due to its unique C3-acetamido stabilization, synthetic modifications—such as the 3,4-dihydroxybenzaldehyde hydrazones of 5MICA—offer targeted advantages in neutralizing specific ROS like superoxide without inducing iron-mediated toxicity. By utilizing strictly buffered, enzyme-independent assays, researchers can accurately isolate and quantify the true thermodynamic antioxidant potential of these promising neuropharmacological agents.
References
Melatonin and structurally-related, endogenous indoles act as potent electron donors and radical scavengers in vitro. Free Radical Research. Available at:[Link]
Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Crystals (MDPI). Available at:[Link]
Neurogenic Potential Assessment and Pharmacological Characterization of 6-Methoxy-1,2,3,4-tetrahydro-β-carboline (Pinoline) and Melatonin–Pinoline Hybrids. ACS Chemical Neuroscience. Available at:[Link]
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling (5-methoxy-1H-indol-3-yl)methanol
As a Senior Application Scientist, I frequently consult with research teams on the handling of highly reactive indole derivatives. (5-Methoxy-1H-indol-3-yl)methanol (CAS: 77419-78-4) is a critical building block in medic...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently consult with research teams on the handling of highly reactive indole derivatives. (5-Methoxy-1H-indol-3-yl)methanol (CAS: 77419-78-4) is a critical building block in medicinal chemistry, utilized extensively in the synthesis of MEP pathway inhibitors and antimalarial therapeutics[1][2].
However, its unique molecular architecture—an electron-rich indole ring coupled with a reactive hydroxymethyl group—demands precise environmental controls. Handling this compound is not just about protecting the operator from exposure; it is equally about protecting the compound from premature chemical degradation.
Below is the comprehensive, causality-driven safety and operational guide for handling this compound.
Hazard Identification & Mechanistic Causality
To handle (5-methoxy-1H-indol-3-yl)methanol safely, we must understand why it behaves the way it does in a laboratory setting.
Toxicological Profile (Operator Risk): Like its parent compound indole-3-carbinol, this derivative is a fine powder that acts as a localized irritant. It is classified under GHS as causing Skin Irritation (Category 2, H315), Serious Eye Irritation (Category 2, H319), and Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H335) due to respiratory tract irritation[3][4].
Chemical Instability (The Acid Threat): The most critical operational failure when handling this compound is exposure to acidic environments. In the presence of even mild acids, the hydroxymethyl group undergoes rapid dehydration. This forms a highly reactive carbocation that spontaneously dimerizes or oligomerizes (forming diindolylmethane-like derivatives)[5][6]. Therefore, your fume hood must be strictly free of acidic vapors (e.g., HCl, TFA) prior to opening the container.
Quantitative Hazard Data
Table 1: Physical Properties and GHS Classifications
Must be handled exclusively within a certified chemical fume hood.
Personal Protective Equipment (PPE) Matrix
Do not rely on default lab attire. The fine particulate nature of this compound requires specific barrier methods to prevent micro-exposures.
Table 2: PPE Requirements and Scientific Justifications
Equipment
Specification
Scientific Justification
Gloves
Nitrile (≥4 mil thickness)
Provides excellent chemical resistance against indole derivatives. If solubilizing in DMSO, double-gloving is required as DMSO rapidly transports dissolved solutes through the dermal layer.
Eye Protection
ANSI Z87.1 Safety Goggles
Prevents fine, aerosolized particulate matter from contacting and irritating the ocular mucosa[4].
Body Protection
Flame-Retardant Lab Coat
100% cotton or specialized anti-static coats minimize static electricity generation, which can cause the powder to disperse unpredictably.
Respiratory
N95/P100 Particulate Mask
Required only if weighing outside of a fume hood (highly discouraged) to filter out fine airborne particulates[7].
Operational Workflow: Weighing and Solubilization
This protocol is designed as a self-validating system: if you follow these steps sequentially, both operator safety and chemical integrity are guaranteed.
Step-by-Step Methodology:
Environmental Purge: Verify the chemical fume hood is operating at a face velocity of 80-100 fpm. Critical: Remove any acidic reagents from the workspace to prevent vapor-phase acid-catalyzed oligomerization[5].
Static Mitigation: (5-Methoxy-1H-indol-3-yl)methanol powder is prone to static cling. Discharge static from your weighing boat and micro-spatula using an anti-static ionizer (e.g., Zerostat gun) before handling.
Transfer: Carefully weigh the required mass. Immediately flush the source vial with inert gas (Argon or Nitrogen) and seal it tightly to prevent ambient moisture ingress.
Solubilization: Dissolve the compound in a compatible, neutral organic solvent (e.g., anhydrous DMSO or Ethanol)[6]. Avoid unbuffered aqueous solutions, as dissolved ambient CO
2
can lower the pH sufficiently to initiate slow degradation over time.
Workflow for the safe handling and solubilization of (5-methoxy-1H-indol-3-yl)methanol.
Spill Response and Decontamination Plan
Spills must be managed based on the physical state of the compound at the time of the incident to prevent exacerbating the hazard.
Step-by-Step Methodology:
Dry Powder Spills: Do NOT sweep dry, as this will aerosolize the irritant and create an inhalation hazard. Gently cover the powder with a damp paper towel to suppress dust. Carefully scoop the towel and powder into a hazardous waste container.
Solution Spills (e.g., in DMSO): If a solution spills, immediately evacuate the immediate area to let vapors clear. Wearing double nitrile gloves, surround the spill with an inert absorbent (vermiculite or sand). Do not use combustible absorbents.
Surface Decontamination: Indole derivatives generally have poor aqueous solubility. Wash the affected surface thoroughly with 70% Ethanol or Isopropanol, followed by a standard detergent wash, to ensure complete chemical removal[3].
Decision tree for containing and neutralizing (5-methoxy-1H-indol-3-yl)methanol spills.
Waste Disposal Plan
Solid Waste: Contaminated PPE, weighing boats, and dry spill cleanup materials must be placed in a sealed, labeled chemical waste bag and routed for high-temperature incineration[7].
Liquid Waste: Solvent solutions containing the compound should be disposed of in the "Non-Halogenated Organic Waste" carboy, provided no halogenated solvents were used in the reaction. Ensure the waste container is kept strictly neutral or basic to prevent off-gassing or pressure buildup from acid-catalyzed degradation.